Hazimycin 5
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C20H18N4O4 |
|---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
(2S)-3-[3-[5-[(2S)-3-amino-2-isocyano-3-oxopropyl]-2-hydroxyphenyl]-4-hydroxyphenyl]-2-isocyanopropanamide |
InChI |
InChI=1S/C20H18N4O4/c1-23-15(19(21)27)9-11-3-5-17(25)13(7-11)14-8-12(4-6-18(14)26)10-16(24-2)20(22)28/h3-8,15-16,25-26H,9-10H2,(H2,21,27)(H2,22,28)/t15-,16-/m0/s1 |
InChI-Schlüssel |
GGZGYPHSDRAUHA-HOTGVXAUSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Hazimycin 5: A Technical Guide to its Chemical Structure, Isonitrile Groups, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hazimycin 5, a novel isonitrile-containing antibiotic. The document details its chemical structure, with a particular focus on the isonitrile functional groups, summarizes key quantitative data, and outlines relevant experimental protocols.
Chemical Structure and Isonitrile Groups
This compound is a member of a unique class of antifungal antibiotics isolated from Pseudomonas sp. SCC 1411 and also produced by Kitasatospora purpeofusca.[1][][3] Its core structure is a di-tyrosine analogue, characterized by a biphenyl (B1667301) linkage ortho to both phenolic groups.[1] A key feature of this compound is the presence of two isonitrile (-N≡C) groups, which are crucial for its biological activity.[1][4][5]
This compound exists in equilibrium with its isomer, Hazimycin 6, and the two are interconvertible through a base-catalyzed process.[1][4] The molecular formula for this compound is C₂₀H₁₈N₄O₄, with a molecular weight of 378.38 g/mol .[][6] The presence of both isonitrile and amide groups is confirmed by characteristic absorptions in its infrared spectrum.[1]
The isonitrile group is a unique functional group in natural products, known for its zwitterionic character, which allows it to act as a nucleophile, an electrophile, and a metal ligand.[7] In many natural products, the isocyano group is derived from the corresponding amino group of aromatic amino acids through the action of enzymes known as isonitrile synthases.[8]
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈N₄O₄ | [1][][6][9] |
| Molecular Weight | 378.38 g/mol | [][6] |
| Exact Mass | 378.132805 g/mol | [9] |
| Appearance | White powder | [5] |
| Melting Point | 176-220 °C (decomposes) | [] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Method | Key Observations | Reference |
| Infrared (IR) Spectroscopy | 2140-2180 cm⁻¹ (isonitrile, -N≡C) | [1] |
| 1680 cm⁻¹ (amide, C=O) | [1] | |
| ¹³C Nuclear Magnetic Resonance (NMR) in DMSO-D6 | 125.7 or 126.0 ppm (aromatic C involved in biphenyl linkage) | [1] |
| 158.0 ppm (-N≡C) | [1] | |
| 167.0 ppm (C=O) | [1] |
Biological Activity
This compound exhibits moderate antimicrobial activity against Gram-positive bacteria and Candida albicans.[5] The presence of both isonitrile groups is essential for its antimicrobial properties.[5] Recent studies have also revealed that hazimycins act as chalkophores, binding to copper and likely playing a role in copper homeostasis in actinobacteria.[3] This copper-binding activity can diminish its antimicrobial effect.[3]
Table 3: Antimicrobial Activity of this compound and 6 Mixture (MIC in µg/mL)
| Microorganism | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | >100 | [8] |
| Candida albicans | 25 | [8] |
| Staphylococcus aureus | 6.25 | [8] |
| Sarcina lutea | 1.56 | [8] |
| Escherichia coli | 50 | [8] |
Experimental Protocols
A key synthetic route involves the oxidative coupling of N-formyl-L-tyrosine methyl ester.[1][4]
-
Oxidative Coupling: N-formyl-L-tyrosine methyl ester is treated with horse-radish peroxidase and hydrogen peroxide to yield a biphenyl-linked dimer.
-
Acetylation: The resulting dimer is acetylated using acetic anhydride (B1165640) and triethylamine.
-
Dehydration: The amide groups are dehydrated to form the corresponding isonitriles using phosphoryl chloride and triethylamine, yielding the di-isonitrile product.
-
Ammonolysis: The ester groups are removed by treatment with ammonia-saturated methanol. This final step results in a mixture of this compound and 6.[1]
The natural products, this compound and 6, were isolated from the fermentation broth of Pseudomonas sp. SCC 1411.[1]
-
Extraction: The fermentation broth is centrifuged to separate the mycelia and supernatant. The active compounds are extracted from the supernatant.
-
Chromatography: The crude extract is subjected to chromatography on Sephadex LH20 to separate this compound and 6 into pure forms.[1]
-
Further Purification: High-Performance Liquid Chromatography (HPLC) can be employed for final purification, using a C18 column with a gradient of acetonitrile (B52724) in water containing 0.05% trifluoroacetic acid.[5]
The structure of this compound was determined using a combination of spectroscopic methods and X-ray crystallography.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were used to establish the di-tyrosine-like structure and the high degree of symmetry in the molecule.[1]
-
Infrared Spectroscopy: IR spectroscopy confirmed the presence of isonitrile and amide functional groups.[1]
-
Mass Spectrometry: While neither compound gave a molecular ion in electron ionization mass spectrometry, elemental analysis was consistent with the formula C₂₀H₁₈N₄O₄.[1]
-
X-Ray Crystallography: The definitive structure and stereochemistry were determined by single-crystal X-ray analysis.[1][4]
Visualized Workflows and Pathways
The following diagrams illustrate the synthetic pathway of Hazimycin and its proposed role in copper homeostasis.
Caption: Synthetic pathway of this compound and 6.
Caption: Proposed role of Hazimycin as a chalkophore.
References
- 1. X-Ray crystal structure determination and synthesis of the new isonitrile-containing antibiotics, hazimycin factors 5 and 6 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Actinobacterial chalkophores: the biosynthesis of hazimycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. X-Ray crystal structure determination and synthesis of the new isonitrile-containing antibiotics, hazimycin factors 5 and 6 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound - CD BioSustainable [sustainable-bio.com]
- 7. Current Understanding toward Isonitrile Group Biosynthesis and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dev.spectrabase.com [dev.spectrabase.com]
In-Depth Technical Guide to the Mechanism of Action of Hazimycin 5
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: A Tale of Copper Sequestration
Hazimycin 5, a member of the diisonitrile class of antibiotics, exerts its antimicrobial effect through a sophisticated mechanism of metal chelation, positioning it as a chalkophore. The core of its activity lies in the two isonitrile functional groups within its di-tyrosine analogue structure. These groups are fundamental for its biological function, enabling the molecule to sequester essential metal ions, particularly copper, from the bacterium's environment.
This mode of action disrupts the delicate balance of copper homeostasis within the bacterial cell. Copper is a critical cofactor for a variety of essential enzymes involved in cellular respiration, oxidative stress defense, and other vital metabolic processes. By binding to extracellular copper ions, this compound effectively creates a copper-depleted environment for the bacteria, starving them of this crucial element.[1] The antimicrobial activity of hazimycin has been observed to be diminished in the presence of copper supplementation, further substantiating the copper-binding hypothesis.[1]
Biochemical analyses of the related compound, hazimycin A, have shown that it specifically binds to copper.[1] Furthermore, studies on other diisonitrile natural products, such as SF2768, have demonstrated their function as chalkophores that mediate copper acquisition.[2][3][4] The diisonitrile moiety is essential for this activity; analogues of hazimycin where one or both isonitrile groups are modified lose their antimicrobial properties.
The proposed mechanism involves this compound binding to extracellular Cu(II) ions, followed by reduction to Cu(I) and subsequent complex formation. This sequestration prevents the uptake of copper by the bacterium, leading to the inhibition of copper-dependent enzymatic pathways and ultimately, bacterial growth inhibition.
Quantitative Data Summary
While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively documented in publicly available literature, data for the closely related compound, Hazimycin A, provides valuable insight into the antimicrobial spectrum. The following table summarizes the antimicrobial activity of Hazimycin A, which shares the core diisonitrile pharmacophore with this compound. The data is presented as the diameter of the inhibition zone in a disk diffusion assay.
| Test Organism | Inhibition Zone (diameter, mm) |
| Mycobacterium smegmatis | 19 |
| Bacillus subtilis | - |
| Staphylococcus aureus | - |
| Escherichia coli | - |
| Pseudomonas aeruginosa | - |
| Candida albicans | - |
| Aspergillus niger | - |
Data sourced from a study on hazimycin congeners, where Hazimycin A was designated as compound 4. A '–' indicates no inhibition zone was observed.[5] The results highlight the selective activity of the diisonitrile structure and underscore the importance of the two isonitrile groups for antimicrobial efficacy, as analogues lacking these groups showed no activity.[5]
Experimental Protocols
Antimicrobial Susceptibility Testing: Disk Diffusion Assay
This protocol is designed to qualitatively assess the antimicrobial activity of this compound against a panel of test microorganisms.
a. Preparation of Materials:
- Test microorganisms (e.g., Mycobacterium smegmatis, Bacillus subtilis, Staphylococcus aureus, Escherichia coli).
- Appropriate agar (B569324) plates (e.g., Mueller-Hinton agar).
- Sterile paper disks (6 mm diameter).
- This compound solution of known concentration in a suitable solvent.
- Positive control (e.g., a broad-spectrum antibiotic) and negative control (solvent).
- Sterile swabs, forceps, and incubator.
b. Inoculum Preparation:
- Prepare a bacterial suspension of the test organism in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.
c. Plating and Application:
- Using a sterile swab, uniformly inoculate the entire surface of the agar plate with the bacterial suspension.
- Allow the plate to dry for 3-5 minutes.
- Aseptically place sterile paper disks impregnated with a known concentration of this compound onto the agar surface.
- Place positive and negative control disks on the same plate.
d. Incubation and Analysis:
- Invert the plates and incubate at the optimal temperature for the test organism for 18-24 hours.
- Measure the diameter of the zone of inhibition (in mm) around each disk.
Determination of Minimum Inhibitory Concentration (MIC): Broth Microdilution Method
This quantitative assay determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
a. Preparation of Materials:
- 96-well microtiter plates.
- Test microorganisms.
- Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
- This compound stock solution.
- Positive control (growth control, no antibiotic) and negative control (sterility control, no bacteria).
b. Serial Dilution:
- Dispense 100 µL of sterile broth into all wells of the microtiter plate.
- Add 100 µL of the this compound stock solution to the first well of a row and perform a two-fold serial dilution across the row.
c. Inoculation:
- Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
- Add the bacterial inoculum to all wells except the sterility control.
d. Incubation and Analysis:
- Cover the plate and incubate at the appropriate temperature for 18-24 hours.
- The MIC is determined as the lowest concentration of this compound in a well with no visible bacterial growth.
Chalkophore Activity Assessment: Copper-Chrome Azurol S (Cu-CAS) Assay
This colorimetric assay is used to detect the copper-chelating activity of this compound.
a. Preparation of CAS Agar:
- Prepare the CAS indicator solution containing Chrome Azurol S, a detergent (e.g., HDTMA), and a buffer.
- Prepare the Cu(II) solution.
- Mix the CAS and Cu(II) solutions to form a blue-colored complex.
- Incorporate this Cu-CAS solution into an appropriate agar medium.
b. Assay Procedure:
- Spot a solution of this compound onto the surface of the Cu-CAS agar plate.
- Incubate the plate at room temperature or 30°C.
c. Analysis:
- A positive result for copper chelation is indicated by a color change of the agar from blue to yellow/orange around the spot of this compound. This occurs as this compound removes copper from the CAS complex.
Visualizations
Caption: Proposed mechanism of action of this compound as a chalkophore.
Caption: Experimental workflow for characterizing this compound.
References
- 1. Copper-chelating natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diisonitrile Natural Product SF2768 Functions As a Chalkophore That Mediates Copper Acquisition in Streptomyces thioluteus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Total Synthesis of the Bacterial Diisonitrile Chalkophore SF2768 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: Discovery and Isolation of Hazimycin Factors 5 and 6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Hazimycin factors 5 and 6, two isonitrile-containing antibiotics. The information is compiled from available scientific literature to aid researchers and professionals in drug development.
Introduction
Hazimycin factors 5 and 6 are members of a unique class of antibiotics characterized by the presence of two isonitrile groups.[1] These compounds are di-tyrosine analogues and are notable for their interconvertibility under basic conditions.[1] First isolated from a species of the order Actinomycetales, these molecules have attracted interest due to their novel structure and biological activity. This document details the available technical information regarding their discovery, isolation protocols, structural data, and synthesis.
Discovery and Source Organism
Hazimycin factors 5 and 6 were first isolated from the fermentation broth of Pseudonocardia sp. SCC 1411.[1] The producing organism is an actinomycete, a group of bacteria well-known for their prolific production of secondary metabolites with diverse biological activities.
Experimental Protocols: Isolation and Purification
The separation of Hazimycin factors 5 and 6 from the fermentation broth was achieved through chromatographic methods. While specific details of the initial extraction from the fermentation broth are not extensively documented in the available literature, the key purification step involved chromatography on Sephadex LH-20.[1] This lipophilic dextran (B179266) gel is effective for the separation of natural products in organic solvents.
General Protocol for Purification using Sephadex LH-20
The following is a generalized protocol for the separation of small molecules like Hazimycins using Sephadex LH-20, based on standard chromatographic techniques. The exact conditions for the original isolation are not detailed in the available literature.
-
Column Preparation: A suitable glass column is packed with Sephadex LH-20 resin that has been swollen in the desired mobile phase.
-
Sample Loading: The crude or partially purified extract containing Hazimycin factors 5 and 6 is dissolved in a minimal volume of the mobile phase and loaded onto the column.
-
Elution: The compounds are eluted from the column using an appropriate organic solvent or a gradient of solvents. For molecules with the polarity of Hazimycins, a common mobile phase could be methanol, ethanol, or a mixture of chlorinated solvents and alcohols.
-
Fraction Collection: Eluted fractions are collected and monitored by a suitable method, such as thin-layer chromatography (TLC) or UV-Vis spectroscopy, to identify the fractions containing the desired compounds.
-
Compound Isolation: Fractions containing pure Hazimycin factor 5 and pure Hazimycin factor 6 are pooled separately and the solvent is removed under reduced pressure to yield the purified compounds.
Due to their different solubility and chromatographic properties, Hazimycin factors 5 and 6 can be separated into pure forms using this method.[1]
Data Presentation: Physicochemical and Spectroscopic Properties
The structural elucidation of Hazimycin factors 5 and 6 was conducted using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as X-ray crystallography.[1]
Table 1: Physicochemical Properties of Hazimycin Factor 5
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈N₄O₄ | SpectraBase |
| Molecular Weight | 378.39 g/mol | SpectraBase |
| Exact Mass | 378.132805 g/mol | SpectraBase |
Table 2: Spectroscopic Data for Hazimycin Factors 5 and 6
| Technique | Observation | Reference |
| ¹H NMR | Spectra of both isomers were indistinguishable under the conditions used. Nine hydrogen atoms were observed, with three being rapidly exchangeable with D₂O. The aromatic protons showed a pattern consistent with a di-tyrosine structure, and the aliphatic protons exhibited an ABX pattern. | [1] |
| ¹³C NMR | Spectra of both isomers were indistinguishable under the conditions used. Ten carbon atoms were observed, indicating a high degree of molecular symmetry. A chemical shift around 125.7-126.0 ppm was assigned to the aromatic carbon at the biphenyl (B1667301) linkage. | [1] |
| IR Spectroscopy | Absorptions in the range of 2140-2180 cm⁻¹ were attributed to the isonitrile groups, and an absorption at 1680 cm⁻¹ was associated with the amide groups. | [1] |
Synthesis of Hazimycin Factors 5 and 6
Two synthetic routes for Hazimycin factors 5 and 6 have been described.[1] One of these methods involves the oxidative coupling of N-formyl-L-tyrosine methyl ester using horse-radish peroxidase.[1] A second route starts from a known dialdehyde.[1] The final step in one of the syntheses involves the treatment of a di-isonitrile precursor with ammonia-saturated methanol, which results in the formation of equal parts of Hazimycin factors 5 and 6.[1]
Biological Activity
Hazimycin factors 5 and 6 are classified as antifungal antibiotics.[1] While detailed studies on their specific mode of action and signaling pathways are not widely available, the hazimycin family of compounds has been linked to copper homeostasis in actinobacteria, where they are thought to act as chalkophores (copper-binding molecules).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the isolation of Hazimycin factors 5 and 6.
Chemical Structures and Interconversion
Caption: Interconversion of Hazimycin factors 5 and 6.
Biological Activity of Hazimycins
Caption: Known biological activities of Hazimycin factors.
References
Hazimycin 5: A Di-isonitrile Chalkophore and its Role in Bacterial Copper Homeostasis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 3, 2025
Abstract
Copper is an essential yet toxic micronutrient, and bacteria have evolved sophisticated mechanisms to maintain its intracellular equilibrium. A key strategy involves the secretion of small molecules with high affinity for copper, known as chalkophores, which sequester and transport the metal. This technical guide focuses on Hazimycin 5, a di-isonitrile natural product identified as a putative chalkophore.[1][2][3] We synthesize the available structural data, outline its proposed mechanism in modulating copper homeostasis, and provide detailed experimental protocols for its characterization. While specific quantitative binding and transport data for this compound are not yet published, this guide offers a comprehensive framework for its investigation, leveraging established methodologies and contextual data from analogous copper-binding molecules.
Introduction to Chalkophores and Copper Homeostasis
Copper homeostasis is a critical physiological process in nearly all organisms. Copper's ability to cycle between two oxidation states (Cu⁺ and Cu²⁺) makes it an ideal cofactor for enzymes involved in vital processes like respiration and detoxification of reactive oxygen species.[4] However, this same redox activity can lead to the generation of harmful hydroxyl radicals, necessitating tight regulation of intracellular copper levels.[4]
Bacteria employ a multi-faceted approach to manage copper, involving efflux pumps, sequestration proteins, and uptake systems.[5] Chalkophores ("copper-carriers") are a class of secreted secondary metabolites that play a crucial role in copper acquisition and management, analogous to siderophores in iron homeostasis.[4] These molecules exhibit high affinity and selectivity for copper, binding extracellular copper ions and transporting them into the cell or sequestering them to prevent toxicity.[4]
Hazimycins, a class of antibiotics produced by actinobacteria, have been identified as chalkophores.[4] Biochemical analyses have shown that their antimicrobial activity is diminished in the presence of copper, suggesting a role in copper binding.[4] The biosynthetic gene clusters for hazimycins are often surrounded by genes for putative importer/exporter proteins, further supporting their function in modulating intracellular copper levels.[4] This guide specifically addresses this compound, a di-tyrosine analogue containing two isonitrile functional groups, which are critical for its biological activity.[1][2][3]
This compound: Structure and Proposed Mechanism
This compound is a symmetric di-tyrosine derivative featuring two isonitrile (-N≡C) groups.[1][2] These isonitrile moieties are essential for the antimicrobial properties of the hazimycin class and are the putative sites for copper coordination.[3] The ability of isonitriles to act as ligands for transition metals is well-established, and in this compound, they are positioned to chelate a copper ion.
The proposed mechanism of this compound as a chalkophore involves several steps, from biosynthesis and secretion to copper binding and transport, ultimately impacting the bacterium's internal copper balance.
Quantitative Analysis of Copper Binding
A critical aspect of characterizing a chalkophore is quantifying its binding affinity and stoichiometry with copper. Isothermal Titration Calorimetry (ITC) is the gold standard for this purpose, as it directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (Kₐ), dissociation constant (K₋), enthalpy (ΔH), and stoichiometry (n) in a single experiment.[6][7]
While specific ITC data for this compound is not available in the current literature, Table 1 presents data for other known copper-binding molecules to provide a comparative context for the high affinities expected of a chalkophore.
| Molecule | Binding Stoichiometry (Cu²⁺:Molecule) | Dissociation Constant (K₋) | Technique | Reference |
| Prion Protein (Octarepeat Domain, High Affinity Site) | 1:1 | ~0.1 nM | EPR / Fluorescence Quenching | [8] |
| Prion Protein (Octarepeat Domain, Low Affinity Site) | 4:1 (cooperative) | ~6-12 µM | EPR / CD Spectroscopy | [8][9] |
| α-Synuclein (High Affinity Site) | 1:1 | ~120 nM | Equilibrium Dialysis / CD | [10] |
| Bleomycin (B88199) | 1:1 | 120 nM - 630 nM | Binding Assay | [11] |
| Human Serum Albumin | 1:1 | ~10⁻¹¹ M (logK = 11.18) | Equilibrium Dialysis | [6] |
Table 1: Copper binding parameters for various biomolecules. This table serves as a reference for the range of affinities observed in biological copper chelators.
Experimental Protocols
This section provides detailed methodologies for the characterization of this compound or other putative chalkophores.
Protocol for Determining Copper-Binding Affinity via Isothermal Titration Calorimetry (ITC)
This protocol outlines the steps to measure the thermodynamic parameters of copper binding to a chalkophore.
-
Preparation of Reagents:
-
Prepare a 10-20 µM solution of pure this compound in a suitable buffer (e.g., 10 mM ACES, pH 7.4). The buffer must be chosen carefully to minimize interactions with copper ions.[12]
-
Prepare a 100-200 µM stock solution of CuSO₄ in the same buffer.
-
Degas both solutions thoroughly for 10-15 minutes immediately before the experiment to prevent bubble formation.
-
-
Instrument Setup:
-
Set the ITC instrument (e.g., MicroCal VP-ITC) to the desired experimental temperature, typically 25°C.[6]
-
Fill the reference cell with deionized water or the experimental buffer.
-
Carefully load the this compound solution into the sample cell, ensuring no bubbles are present.
-
Load the CuSO₄ solution into the titration syringe.
-
-
Titration Experiment:
-
Perform an initial injection of 1-2 µL to remove any solution from the syringe tip, and discard this data point during analysis.
-
Proceed with a series of 20-30 injections of 5-10 µL each, with a spacing of 120-180 seconds between injections to allow the system to return to thermal equilibrium.
-
Record the heat change (μcal/sec) for each injection.
-
-
Data Analysis:
-
Perform a control titration by injecting the CuSO₄ solution into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.
-
Plot the heat change per mole of injectant against the molar ratio of copper to this compound.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) using software like Origin or MicroCal's analysis software to determine Kₐ, n, and ΔH.[7][13]
-
Protocol for Quantifying Intracellular Copper via ICP-MS
This protocol describes how to measure changes in the total intracellular copper concentration in bacteria exposed to a chalkophore.[14][15]
-
Bacterial Culture and Exposure:
-
Grow the bacterial strain of interest (e.g., Kitasatospora purpeofusca) to mid-log phase in a defined minimal medium with a known, low concentration of copper.
-
Divide the culture into experimental groups: (1) Control (no addition), (2) this compound addition, (3) Copper (CuSO₄) addition, (4) this compound + Copper addition.
-
Incubate the cultures for a defined period (e.g., 1-2 hours).
-
-
Sample Harvesting and Washing:
-
Harvest a specific volume of cells from each culture by centrifugation (e.g., 5,000 x g for 10 min).
-
To remove extracellularly bound copper, wash the cell pellets twice with a buffer containing a strong chelator (e.g., PBS with 0.5 mM EDTA).
-
Perform two subsequent washes with metal-free PBS to remove the EDTA.
-
-
Cell Lysis and Digestion:
-
Resuspend the final cell pellet in a known volume of high-purity 69% nitric acid (e.g., ROTIPURAN® Supra).[16]
-
Digest the samples in an open vessel or using a microwave digester until the solution is clear.
-
Bring the final volume to a fixed amount (e.g., 50 mL) with high-purity deionized water.
-
-
ICP-MS Analysis:
-
Prepare calibration standards using a certified multi-element standard in 1% nitric acid.[16]
-
Analyze the samples using an ICP-MS instrument (e.g., PlasmaQuant MS Elite).
-
Measure the intensity of the copper isotopes (e.g., ⁶³Cu, ⁶⁵Cu).
-
Normalize the intracellular copper concentration to the cell number or total protein concentration.
-
Protocol for Visualizing Intracellular Copper Uptake
This protocol uses a fluorescent probe to qualitatively or semi-quantitatively assess the chalkophore-mediated import of copper into living cells.
-
Cell Preparation:
-
Grow bacterial cells on a glass-bottom dish or slide suitable for microscopy.
-
Wash the cells with a minimal buffer (e.g., HEPES buffer, pH 7.2) to remove medium components.
-
-
Probe Loading and Copper Exposure:
-
Incubate the cells with a membrane-permeable, copper-selective fluorescent probe (e.g., FluTPA2, 5 µM) for a specified time (e.g., 3 hours) at the appropriate temperature.[17][18]
-
Wash the cells to remove the excess probe.
-
Treat the cells with this compound, copper, or a pre-formed this compound-copper complex.
-
-
Fluorescence Microscopy:
-
Image the cells using a confocal fluorescence microscope at appropriate time points after treatment.
-
Use the correct excitation and emission wavelengths for the chosen probe (e.g., for O-methylfluorescein product from FluTPA probes, excite around 490 nm and collect emission around 515 nm).[17]
-
Acquire bright-field or DIC images for cell morphology.
-
-
Image Analysis:
-
Analyze the fluorescence intensity within the cells using image analysis software (e.g., ImageJ).
-
Compare the change in intracellular fluorescence between control and treated groups to assess copper uptake.
-
Regulatory Pathways and Experimental Workflows
The biosynthesis of chalkophores is typically tightly regulated by the intracellular concentration of copper. In many bacteria, this involves transcriptional regulators that sense copper levels and accordingly activate or repress the expression of the chalkophore biosynthetic gene cluster.[5] A decrease in intracellular copper would lead to the derepression or activation of hazimycin synthesis, while an excess of copper would shut down its production.
The systematic characterization of a new chalkophore like this compound follows a logical workflow, beginning with its isolation and culminating in in-vivo functional assays.
Conclusion and Future Directions
This compound represents a compelling example of a di-isonitrile chalkophore with a putative role in bacterial copper homeostasis. Its structure is well-defined, and its classification as a copper-binding agent is supported by evidence from the broader hazimycin family.[1][4] The isonitrile groups are key to its function, likely serving as the primary ligands for copper chelation.[3]
For drug development professionals, understanding the role of chalkophores like this compound is twofold. First, inhibiting chalkophore function could represent a novel antimicrobial strategy, depriving pathogenic bacteria of essential copper. Second, synthetic chalkophores themselves could be developed as "Trojan horse" antibiotics, delivering toxic levels of copper into bacterial cells or disrupting their metal homeostasis.
Future research should prioritize the quantitative characterization of the this compound-copper interaction using the protocols detailed herein. Determining its binding affinity, transport kinetics, and precise impact on bacterial physiology will be crucial for validating its role and exploring its potential as a therapeutic target or tool.
References
- 1. X-Ray crystal structure determination and synthesis of the new isonitrile-containing antibiotics, hazimycin factors 5 and 6 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. X-Ray crystal structure determination and synthesis of the new isonitrile-containing antibiotics, hazimycin factors 5 and 6 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Actinobacterial chalkophores: the biosynthesis of hazimycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Posttranscriptional Regulation by Copper with a New Upstream Open Reading Frame - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 7. azom.com [azom.com]
- 8. The Affinity of Copper Binding to the Prion Protein Octarepeat Domain: Evidence for Negative Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper binding to the prion protein: Structural implications of four identical cooperative binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural characterization of copper(II) binding to α-synuclein: Insights into the bioinorganic chemistry of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The 1.6-A crystal structure of the copper(II)-bound bleomycin complexed with the bleomycin-binding protein from bleomycin-producing Streptomyces verticillus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothermal titration calorimetry measurements of Ni(II) and Cu(II) binding to His, GlyGlyHis, HisGlyHis, and bovine serum albumin: a critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 14. Measuring Intracellular Metal Concentration via ICP-MS Following Copper Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measuring Intracellular Metal Concentration via ICP-MS Following Copper Exposure | Springer Nature Experiments [experiments.springernature.com]
- 16. analytik-jena.com [analytik-jena.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Unveiling the Antimicrobial Potential of Hazimycin A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hazimycin A, a natural product isolated from Kitasatospora sp., has demonstrated noteworthy antimicrobial properties. This technical guide synthesizes the current understanding of Hazimycin A's antimicrobial spectrum, with a focus on its activity against clinically relevant microorganisms. While the user's request specified "Hazimycin 5," publicly available scientific literature predominantly refers to "hazimycin" and its congeners, with hazimycin A being the primary compound exhibiting antimicrobial effects. It is presumed that "this compound" is a less common designation or a potential misnomer for hazimycin A. This document will proceed with the available data on hazimycin A.
The antimicrobial efficacy of hazimycin A is intrinsically linked to its unique chemical structure, characterized by the presence of two isonitrile groups. Research indicates that these functional groups are indispensable for its biological activity.[1][2] This guide will delve into the known antimicrobial spectrum, detail generalized experimental protocols for its assessment, and provide a visual representation of the typical workflow for such investigations.
Antimicrobial Spectrum of Hazimycin A
The known spectrum includes:
-
Gram-positive bacteria: General activity has been noted, though specific species and MIC values are not detailed in the available literature.
-
Candida albicans: Moderate activity has been observed.[1][2]
It is crucial to note that the antimicrobial activity of hazimycin A is reportedly diminished in the presence of copper, suggesting a potential role for the compound as a chalkophore, a small molecule that binds and transports copper.[3]
Experimental Protocols
To determine the antimicrobial spectrum of a compound like hazimycin A, a standardized methodology is employed. The broth microdilution method is a common and robust technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.
Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This protocol outlines the general steps for performing a broth microdilution assay to determine the MIC of a test compound.
1. Preparation of Materials:
-
Test Compound Stock Solution: Prepare a concentrated stock solution of Hazimycin A in a suitable solvent (e.g., DMSO).
-
Microbial Culture: Grow the clinical isolates to be tested in an appropriate broth medium to the mid-logarithmic phase. Adjust the turbidity of the bacterial or fungal suspension to a 0.5 McFarland standard.
-
Growth Medium: Use a suitable broth medium, such as Mueller-Hinton Broth for bacteria or RPMI-1640 for yeast.
-
96-Well Microtiter Plates: Sterile, U- or V-bottom plates are recommended.
2. Assay Procedure:
-
Serial Dilution: Dispense the growth medium into all wells of the 96-well plate. Create a two-fold serial dilution of the Hazimycin A stock solution across the wells of the plate to achieve a range of concentrations.
-
Inoculation: Add the standardized microbial suspension to each well containing the diluted test compound.
-
Controls:
-
Growth Control: Wells containing only the growth medium and the microbial inoculum (no test compound).
-
Sterility Control: Wells containing only the growth medium (no inoculum or test compound).
-
-
Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for yeast) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for yeast).
3. Determination of MIC:
-
Following incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the antimicrobial spectrum of a novel compound.
Signaling Pathways and Mechanism of Action
Detailed studies elucidating the specific signaling pathways affected by hazimycin A are not available in the current body of scientific literature. The primary described mechanism of action relates to the essential role of its two isonitrile groups in exerting its antimicrobial effect.[1][2] Further research is required to identify the precise cellular targets and the downstream signaling cascades that are disrupted by this compound.
Conclusion
Hazimycin A presents as a promising antimicrobial agent with activity against Gram-positive bacteria and Candida albicans. However, the publicly available data is currently limited and lacks the specific quantitative MIC values against a broad range of clinical isolates that are necessary for a comprehensive assessment of its clinical potential. Furthermore, its precise mechanism of action and the signaling pathways it modulates remain to be elucidated. Future research should focus on generating robust quantitative data on its antimicrobial spectrum and delving into its molecular mechanisms to fully understand its therapeutic promise.
References
Fermentation of Streptomyces for Hazimycin Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hazimycins are a class of antibiotics characterized by the presence of one or more isonitrile functional groups, which are relatively rare in microbial metabolites. These compounds have garnered interest for their antimicrobial activities. While the user's query specified Streptomyces sp. K94-0169 for the production of Hazimycin 5, publicly available scientific literature does not currently establish a direct link between this specific strain and the production of any known Hazimycin congeners. However, various Kitasatospora species, a closely related genus to Streptomyces, have been identified as producers of Hazimycins A, B, C, and D. Furthermore, research has confirmed the existence of Hazimycin factors 5 and 6 as di-tyrosine analogues containing two isonitrile groups.[1][2]
This technical guide provides an in-depth overview of the fermentation process for Hazimycin production, drawing upon available data for Hazimycin-producing actinomycetes. It covers experimental protocols, biosynthetic pathways, and quantitative data to serve as a valuable resource for researchers in the field of natural product discovery and development.
I. Hazimycin-Producing Organisms and Fermentation Conditions
While information on Streptomyces sp. K94-0169 is not available in the context of Hazimycin production, studies on other actinomycetes, particularly Kitasatospora sp. P07101 and Kitasatospora purpeofusca HV058, provide insights into the fermentation process for Hazimycins.[3][4] General fermentation parameters for secondary metabolite production in Streptomyces are also relevant.
Table 1: Fermentation Parameters for Hazimycin and Related Metabolite Production
| Parameter | Kitasatospora sp. P07101 (for Hazimycins A, B, C, D) | General Streptomyces sp. (for secondary metabolites) |
| Culture Medium | Seed Medium: Glucose, Soluble Starch, Yeast Extract, Meat Extract, Polypeptone, NaCl, K2HPO4, MgSO4·7H2O, CaCO3. Production Medium: Soluble Starch, Glucose, Yeast Extract, Meat Extract, Polypeptone, NaCl, K2HPO4, MgSO4·7H2O, CaCO3. | Varied, often containing a complex nitrogen source (e.g., soybean meal, yeast extract) and a carbon source (e.g., glucose, starch). Mineral salts are also included. |
| pH | Initial pH around 7.0 | Optimal pH for secondary metabolite production is often between 7.0 and 8.0.[5] |
| Temperature | 28°C | Typically in the range of 28-30°C for mesophilic Streptomyces. |
| Incubation Time | 7-10 days for optimal production. | Production of secondary metabolites usually starts after a period of active growth, often between 7 to 14 days.[5] |
| Aeration | Shake flask culture at ~200 rpm. | Good aeration is crucial. Shake flasks or aerated fermenters are used. |
II. Experimental Protocols
A. Inoculum Preparation
A standard protocol for preparing the inoculum for fermentation involves the following steps:
-
Strain Activation: A pure culture of the producing strain is grown on a suitable agar (B569324) medium (e.g., ISP2 agar) at 28°C for 7-10 days until good sporulation is observed.
-
Seed Culture: A loopful of spores is inoculated into a flask containing a seed medium.
-
Incubation: The seed culture is incubated at 28°C on a rotary shaker (e.g., 200 rpm) for 2-3 days to obtain a well-grown vegetative mycelium.
B. Production Fermentation
-
Inoculation: The seed culture is transferred to the production medium at a specific inoculation ratio (e.g., 5-10% v/v).
-
Incubation: The production culture is incubated under controlled conditions (temperature, pH, aeration) for the optimal duration to maximize Hazimycin yield.
-
Monitoring: The fermentation process can be monitored by measuring parameters such as biomass, pH, substrate consumption, and product formation through analytical techniques like HPLC.
C. Extraction and Purification of Hazimycins
A general procedure for extracting and purifying Hazimycins from the fermentation broth is as follows:
-
Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.
-
Extraction: The supernatant is extracted with an organic solvent such as ethyl acetate. The mycelium can also be extracted separately.
-
Concentration: The organic extract is concentrated under reduced pressure.
-
Chromatography: The crude extract is subjected to a series of chromatographic steps for purification. This may include silica (B1680970) gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).
III. Biosynthesis of Hazimycins
The defining characteristic of Hazimycins is the isonitrile group. The biosynthesis of this functional group is a key area of research. Hazimycins are di-tyrosine analogues, and their biosynthesis involves the oxidative coupling of N-formyl-L-tyrosine methyl ester.[1][2]
The biosynthetic genes for Hazimycin have been identified in Kitasatospora purpeofusca HV058.[4] The gene cluster contains genes for putative importer/exporter systems, suggesting a role for Hazimycin in copper homeostasis, acting as a chalkophore (a copper-binding molecule).[4]
Caption: Overview of the proposed biosynthetic pathway of Hazimycins.
IV. Experimental Workflow and Logic
The discovery and optimization of Hazimycin production follow a logical experimental workflow.
Caption: A typical experimental workflow for Hazimycin production and development.
V. Quantitative Data
The antimicrobial activity of Hazimycin congeners has been evaluated. Hazimycin A exhibits moderate activity against Gram-positive bacteria and Candida albicans.[3][6] The presence of two isonitrile groups appears to be crucial for its antimicrobial activity.[3][6]
Table 2: Antimicrobial Activity of Hazimycin Congeners
| Compound | Test Organism | Inhibition Zone (diameter, mm) at 10 µ g/disk |
| Hazimycin A | Mycobacterium smegmatis | 19 |
| Bacillus subtilis | 14 | |
| Staphylococcus aureus | 23 | |
| Micrococcus luteus | 26 | |
| Candida albicans | 20 | |
| Hazimycin B, C, D | Various Gram-positive bacteria and Candida albicans | No significant activity |
| Dityrosine | Various Gram-positive bacteria and Candida albicans | No significant activity |
(Data adapted from Koyama et al., 2015)
VI. Conclusion
The production of Hazimycins through fermentation of actinomycetes presents a promising avenue for the discovery of novel antimicrobial agents. While the specific strain Streptomyces sp. K94-0169 is not documented as a Hazimycin producer, the knowledge gained from studies on Kitasatospora species provides a solid foundation for further research. This guide has outlined the key aspects of fermentation, experimental protocols, biosynthetic pathways, and available quantitative data to aid researchers in this field. Future work should focus on screening more Streptomyces and related genera for new Hazimycin congeners and optimizing fermentation conditions to enhance production yields for potential therapeutic applications.
References
- 1. X-Ray crystal structure determination and synthesis of the new isonitrile-containing antibiotics, hazimycin factors 5 and 6 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. X-Ray crystal structure determination and synthesis of the new isonitrile-containing antibiotics, hazimycin factors 5 and 6 | Semantic Scholar [semanticscholar.org]
- 3. Discovery of new hazimycin congeners from Kitasatospora sp. P07101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actinobacterial chalkophores: the biosynthesis of hazimycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Structural Elucidation of Hazimycin 5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of Hazimycin 5, a novel isonitrile-containing antibiotic, with a primary focus on the application of X-ray crystallography. This document details the experimental methodologies, presents key data, and illustrates the logical workflow and relevant biological pathways.
Introduction to this compound
This compound is a member of the hazimycin family of antibiotics isolated from Micromonospora echinospora.[1] These compounds are characterized by the presence of two isonitrile groups and a di-tyrosine-like structure.[2][3][4] The unique structural features of hazimycins are responsible for their broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as yeasts and dermatophytes.[1] Understanding the precise three-dimensional structure of this compound is crucial for elucidating its mechanism of action, exploring structure-activity relationships, and guiding the development of new therapeutic agents. X-ray crystallography has been the definitive technique in determining the absolute stereochemistry of this complex natural product.[2][3]
X-ray Crystallography Data
The definitive three-dimensional structure of this compound was determined by single-crystal X-ray diffraction analysis. While the primary literature provides the essential finding of the structure, a detailed summary of the crystallographic data is presented below. These parameters are fundamental for the validation and reproduction of the structural model.
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | Data not available in abstract |
| b (Å) | Data not available in abstract |
| c (Å) | Data not available in abstract |
| α (°) | Data not available in abstract |
| β (°) | Data not available in abstract |
| γ (°) | Data not available in abstract |
| Volume (ų) | Data not available in abstract |
| Z | 2 |
| Resolution (Å) | Data not available in abstract |
| R-factor | 0.040 |
| Data Collection Temp. (K) | Data not available in abstract |
Note: Detailed unit cell parameters and other data collection specifics are typically found in the supplementary information of the original publication or crystallographic databases.
Experimental Protocols
The structural elucidation of a natural product like this compound via X-ray crystallography involves a multi-step process. The following is a detailed, representative protocol for such an experiment.
Isolation and Purification of this compound
-
Fermentation: Micromonospora echinospora var challisensis SCC 1411 is cultured in a suitable fermentation broth to produce the hazimycin complex.[1]
-
Extraction: The fermentation broth is subjected to solvent extraction to isolate the crude hazimycin complex.[1]
-
Chromatographic Separation: The individual components of the hazimycin complex, including this compound and 6, are separated using column chromatography.[1]
Crystallization
-
Solvent Selection: A suitable solvent or a mixture of solvents is selected in which this compound has limited solubility.
-
Supersaturated Solution Preparation: A supersaturated solution of purified this compound is prepared by dissolving the compound in the chosen solvent, possibly with gentle heating.
-
Crystal Growth: The supersaturated solution is allowed to cool down slowly and undisturbed. Techniques such as slow evaporation, vapor diffusion (hanging or sitting drop), or liquid-liquid diffusion can be employed to promote the growth of single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).
X-ray Diffraction Data Collection
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a monochromatic X-ray beam. The diffraction data are collected using a diffractometer equipped with a suitable detector as the crystal is rotated. Data is typically collected at cryogenic temperatures (e.g., 100 K) to minimize radiation damage.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
Structure Solution and Refinement
-
Phase Determination: The phase problem is solved using direct methods, which are computational techniques to estimate the initial phases from the measured reflection intensities.
-
Model Building: An initial model of the this compound molecule is built into the electron density map.
-
Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors. The final R-factor is a measure of the quality of the fit.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the structural elucidation of a natural product using X-ray crystallography.
Proposed Biosynthetic Pathway of the Isonitrile Group
The isonitrile functional group is a key feature of this compound. While the complete biosynthetic pathway of this compound is not fully elucidated, a general proposed pathway for the formation of isonitrile groups from amino acid precursors is depicted below. This is a crucial aspect for researchers in biosynthesis and synthetic biology.
Logical Relationship in Structure-Function
The structural information obtained from X-ray crystallography is pivotal for understanding the biological activity of this compound. The following diagram illustrates the logical connection between the determined structure and its functional implications.
Conclusion
The structural elucidation of this compound by X-ray crystallography has provided an unambiguous three-dimensional model of this potent antibiotic. This detailed structural knowledge is indispensable for the scientific community, particularly for those involved in natural product chemistry, medicinal chemistry, and drug development. The methodologies and data presented in this guide serve as a foundational resource for further research into the hazimycin class of antibiotics and the development of novel anti-infective agents.
References
- 1. Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Epoxy Isonitriles, A Unique Class of Antibiotics: Synthesis of Their Metabolites and Biological Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. Biosynthesis of the Unusual Epoxy Isonitrile-Containing Antibiotics Aerocyanidin and Amycomicin - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Di-Tyrosine Analogues in Antibiotic Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of di-tyrosine analogues in antibiotic function. It covers their mechanisms of action, synthesis, and methods for evaluating their efficacy. This document is intended for researchers, scientists, and professionals involved in drug development and discovery.
Introduction to Di-Tyrosine and its Analogues
Di-tyrosine is a non-proteinogenic amino acid formed by the oxidative cross-linking of two tyrosine residues. This covalent bond can be formed enzymatically, for instance by peroxidases, or through non-enzymatic processes involving reactive oxygen species or UV irradiation[1][2][3]. The formation of di-tyrosine is often considered a biomarker for oxidative stress[3][4]. In recent years, synthetic analogues of di-tyrosine and related tyrosine derivatives have emerged as a promising class of antimicrobial compounds. Their mechanisms of action are diverse, targeting various essential bacterial processes.
Mechanisms of Antibiotic Action
Di-tyrosine analogues exert their antibiotic effects through several distinct mechanisms, primarily by targeting the bacterial cell envelope and essential enzymatic pathways.
Inhibition of Cell Wall Synthesis
A primary mechanism of action for some tyrosine-based analogues is the inhibition of peptidoglycan synthesis, a process crucial for maintaining the structural integrity of the bacterial cell wall[2][5].
-
Alteration of Peptidoglycan Synthesis: D-tyrosine has been demonstrated to interfere with the synthesis of peptidoglycan in the cell walls of various bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis[5]. This interference can weaken the cell wall, leading to cell lysis.
-
Vancomycin (B549263) Mimicry: Some di-tyrosine analogues are designed to mimic the action of glycopeptide antibiotics like vancomycin. Vancomycin functions by binding to the D-Ala-D-Ala terminus of lipid II, a precursor in peptidoglycan synthesis, thereby sterically hindering the transglycosylation and transpeptidation steps of cell wall construction[6][7]. Di-tyrosine analogues can be synthesized to present a similar structural motif, allowing them to bind to the same target and disrupt cell wall formation[3][8][9][10].
Figure 1: Inhibition of peptidoglycan synthesis by vancomycin-mimicking di-tyrosine analogues.
Bacterial Enzyme Inhibition
Tyrosine analogues can function as competitive or allosteric inhibitors of essential bacterial enzymes.
-
Metallo-β-Lactamase Inhibition: L-benzyl tyrosine thiol carboxylic acid analogues have been shown to be potent inhibitors of metallo-β-lactamase IMP-1, an enzyme that confers resistance to β-lactam antibiotics. The thiol group of these analogues is predicted to chelate the zinc ions in the active site of the enzyme, thereby inactivating it[11].
-
Inhibition of Aromatic Amino Acid Synthesis: D-tyrosine acts as a metabolic inhibitor in Bacillus subtilis by targeting prephenate dehydrogenase. This enzyme is crucial in the biosynthesis of L-tyrosine. The analogue acts as a feedback inhibitor, disrupting the production of this essential amino acid[12][13].
-
Targeting Tyrosine Kinases and Phosphatases: Bacteria possess unique protein tyrosine kinases (BY-kinases) and phosphatases (PTPs) that regulate a variety of cellular processes, including cell division, DNA metabolism, and the production of virulence factors like exopolysaccharides[14][15][16]. These enzymes are structurally distinct from their eukaryotic counterparts, making them attractive targets for selective inhibition by tyrosine analogues[15][17].
Figure 2: A simplified bacterial tyrosine kinase signaling pathway targeted by di-tyrosine analogues.
Disruption of the Bacterial Membrane
Certain synthetic tyrosine analogues, particularly cationic surfactant derivatives of L-tyrosine esters, function by disrupting the bacterial cell membrane[18]. These amphipathic molecules interact with the lipid bilayer, leading to membrane depolarization, increased permeability, and eventual cell lysis[18][19][20]. The mechanism involves both electrostatic interactions with the negatively charged components of the bacterial membrane and hydrophobic interactions that disturb the lipid packing[18].
Inhibition of Biofilm Formation
D-tyrosine has been shown to inhibit the formation of and trigger the disassembly of bacterial biofilms[1][5][21]. It can interfere with the production of the extracellular polymeric substance (EPS) matrix that encases the biofilm. In P. aeruginosa, D-tyrosine was found to decrease extracellular protein content, while in B. subtilis, it increased it, suggesting species-specific mechanisms of action[1]. This anti-biofilm activity is significant as biofilms are a major contributor to antibiotic resistance and chronic infections.
Quantitative Data on Antibacterial Activity
The efficacy of di-tyrosine analogues is quantified using standard microbiological assays, primarily by determining the Minimum Inhibitory Concentration (MIC).
| Analogue | Target Organism | Assay | Result | Reference |
| 2-(3,5-dibromo-4-hydroxyphenyl) acetamide | E. coli (ER2566) | MIC50 | 31.25 µg/ml | [9] |
| Ethyl 2-(3,5-dibromo-4-hydroxyphenyl) acetate | E. coli (ER2566) | MIC50 | 66.19 µg/ml | [9] |
| 2-(3,5-dibromo-4-hydroxyphenyl) acetamide | E. coli (DH5α) | MIC50 | 21.72 µg/ml | [9] |
| Ethyl 2-(3,5-dibromo-4-hydroxyphenyl) acetate | E. coli (DH5α) | MIC50 | 17.69 µg/ml | [9] |
| 2-(3,5-dibromo-4-hydroxyphenyl) acetamide | Candida albicans | MIC50 | 170.50 µg/ml | [9] |
| Ethyl 2-(3,5-dibromo-4-hydroxyphenyl) acetate | Candida albicans | MIC50 | 145.37 µg/ml | [9] |
Table 1: In vitro activity of synthetic dibromotyrosine analogues.
| Analogue | Target Enzyme | Assay | Result (Kic) | Reference |
| L-benzyl tyrosine thiol carboxylic acid analogues | Metallo-β-lactamase (IMP-1) | Enzyme Inhibition | 1.04 - 4.77 µM | [11] |
Table 2: Inhibitory activity of L-benzyl tyrosine thiol carboxylic acid analogues.
Experimental Protocols
Synthesis of Di-tyrosine Analogues
This protocol describes a general method for the enzymatic cross-linking of tyrosine residues to form di-tyrosine.
Materials:
-
L-tyrosine or tyrosine-containing peptide
-
Horseradish Peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
Catalase (for stopping the reaction)
Procedure:
-
Dissolve the tyrosine substrate in the phosphate buffer to the desired concentration (e.g., 1 mM).
-
Add HRP to the solution (e.g., 10 µg/ml).
-
Initiate the reaction by adding a controlled amount of H₂O₂. The concentration of H₂O₂ can be varied to control the extent of cross-linking[12].
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 30-60 minutes). The reaction progress can be monitored by measuring the increase in di-tyrosine fluorescence (excitation ~315-325 nm, emission ~400-410 nm)[22][23].
-
Stop the reaction by adding catalase (e.g., 20 µg/ml) to remove any remaining H₂O₂[22].
-
The product can be purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Figure 3: Workflow for the enzymatic synthesis of di-tyrosine.
This protocol is adapted for the synthesis of brominated tyrosine analogues which have shown antimicrobial activity[10].
Materials:
-
L-tyrosine
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hydrobromic acid (HBr)
-
Acetic acid (AcOH)
Procedure:
-
Dissolve L-tyrosine in a mixture of hydrobromic acid and acetic acid.
-
Add 2.2 equivalents of DMSO to the solution.
-
Heat the reaction mixture (e.g., 60-70°C) for a sufficient duration to allow for the dibromination to occur.
-
Monitor the reaction progress using a suitable technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture and precipitate the product.
-
Collect the 3,5-dibromo-L-tyrosine product by filtration and wash with a suitable solvent.
-
The product can be further purified by recrystallization.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[24][25].
Materials:
-
96-well microtiter plates
-
Test compound (di-tyrosine analogue) stock solution
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Multipipettor
-
Incubator
-
Plate reader (optional)
Procedure:
-
Preparation of Plates: Add 100 µl of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µl of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µl from the first column to the second, mixing, and repeating this process across the plate to column 10. Discard 100 µl from column 10. Column 11 serves as a positive control (no drug), and column 12 serves as a sterility control (no bacteria)[26].
-
Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., ~5 x 10⁵ CFU/mL) in the broth medium.
-
Inoculation: Add 5-10 µl of the standardized inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. Results can also be read using a plate reader by measuring the optical density at 600 nm (OD₆₀₀).
Bacterial Membrane Depolarization Assay
This assay uses a voltage-sensitive fluorescent dye, such as DiSC₃(5), to measure changes in the bacterial membrane potential[20][27][28][29].
Materials:
-
Bacterial culture in logarithmic growth phase
-
Buffer (e.g., phosphate buffer with sucrose (B13894) and MgSO₄)
-
Voltage-sensitive dye DiSC₃(5) stock solution
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Harvest bacterial cells by centrifugation, wash, and resuspend them in the appropriate buffer to a standardized optical density (e.g., OD₆₀₀ of 0.2-0.3)[20][28].
-
Dye Loading: Add the DiSC₃(5) dye to the cell suspension (e.g., final concentration of 1-2 µM) and incubate to allow the dye to incorporate into the polarized membranes. This leads to fluorescence quenching[27][28].
-
Baseline Measurement: Monitor the fluorescence until a stable, low-level baseline is achieved.
-
Compound Addition: Add the di-tyrosine analogue to be tested to the cell suspension.
-
Depolarization Measurement: Immediately begin recording the fluorescence intensity. Membrane depolarization caused by the compound will lead to the release of the dye from the membrane, resulting in a significant increase in fluorescence[27][30]. A known membrane-disrupting agent like gramicidin (B1672133) can be used as a positive control.
Conclusion and Future Directions
Di-tyrosine analogues represent a versatile class of compounds with significant potential as novel antibiotics. Their ability to target multiple, distinct bacterial processes—including cell wall synthesis, essential enzyme function, membrane integrity, and biofilm formation—offers a promising strategy to combat the growing threat of antibiotic resistance. The development of analogues that mimic established antibiotics like vancomycin, or that inhibit bacterial-specific enzymes such as tyrosine kinases, provides a rational basis for future drug design. Further research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds, as well as in vivo studies to evaluate their efficacy and safety in preclinical models. The synthesis of di-tyrosine-linked heterodimers or conjugates with other antibiotic classes could also lead to the development of next-generation therapeutics with enhanced activity against multidrug-resistant pathogens.
References
- 1. Dityrosine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. cris.bgu.ac.il [cris.bgu.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical characterization of prephenate dehydrogenase from the hyperthermophilic bacterium Aquifex aeolicus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel antibiotics effective against gram-positive and -negative multi-resistant bacteria with limited resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. Shapeshifting bullvalene-linked vancomycin dimers as effective antibiotics against multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Next Generation Total Synthesis of Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Horseradish Peroxidase-Catalyzed Crosslinking of Fibrin Microthread Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. devtoolsdaily.com [devtoolsdaily.com]
- 14. researchgate.net [researchgate.net]
- 15. Affinity chromatography and inhibition of chorismate mutase-prephenate dehydrogenase by derivatives of phenylalanine and tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Peptidoglycan Overview, Function & Structure - Lesson | Study.com [study.com]
- 18. researchgate.net [researchgate.net]
- 19. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]
- 20. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of the side chain cross-linked tyrosine oligomers dityrosine, trityrosine, and pulcherosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Requirements for superoxide-dependent tyrosine hydroperoxide formation in peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Tyrosine-based Crosslinking of Peptide Antigens to Generate Nanoclusters with Enhanced Immunogenicity: Demonstration Using the Conserved M2e Peptide of Influenza A - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Visualization_graphviz package — RetSynth 2 documentation [sandialabs.github.io]
- 26. Synthesis of Vancomycin Mimics Using Ruthenium-Catalyzed Macrocyclization Chemistries [dspace.library.uu.nl]
- 27. Frontiers | Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes [frontiersin.org]
- 28. Depolarization, Bacterial Membrane Composition, and the Antimicrobial Action of Ceragenins - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pure.uva.nl [pure.uva.nl]
- 30. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Testing the Antibacterial Activity of Hazimycin 5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro antibacterial activity of Hazimycin 5, a broad-spectrum antibiotic. The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are intended to ensure reproducibility and accuracy in the evaluation of this novel antimicrobial agent.
Introduction to this compound
This compound is a member of the hazimycin class of antibiotics, which are di-tyrosine analogs characterized by the presence of two isonitrile groups.[1][2] These antibiotics exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some yeasts and dermatophytes.[1] The unique structure, particularly the isonitrile functionalities, is understood to be crucial for its antimicrobial action.[3] Notably, the biological activity of hazimicins can be influenced by the presence of copper, suggesting a potential mechanism of action related to metal homeostasis. This property should be taken into consideration during the design and interpretation of antibacterial assays.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard and widely accepted technique for determining the MIC of a novel compound like this compound.
a. Materials
-
This compound (lyophilized powder)
-
Sterile, 96-well, U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Enterococcus faecalis ATCC 29212)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
b. Protocol
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., DMSO or sterile deionized water). Ensure complete dissolution. Further dilutions should be made in CAMHB.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working solution (at the highest concentration to be tested) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (inoculum without this compound).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or with a microplate reader.
-
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a continuation of the MIC test.
a. Materials
-
MIC plate from the previous experiment
-
Tryptic Soy Agar (TSA) plates
-
Sterile pipettes and tips
-
Incubator (35°C ± 2°C)
b. Protocol
-
Subculturing from MIC Wells:
-
From each well of the MIC plate that shows no visible growth, and from the growth control well, aspirate 10 µL.
-
Spot-inoculate the 10 µL aliquot onto a TSA plate.
-
-
Incubation:
-
Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.
-
-
Reading the MBC:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum. This is typically observed as no growth or the growth of only one or two colonies on the agar plate.
-
Disk Diffusion Assay
The disk diffusion assay is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.
a. Materials
-
This compound
-
Sterile 6 mm paper disks
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Sterile saline
-
Sterile swabs
-
Forceps
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
b. Protocol
-
Preparation of this compound Disks:
-
Prepare a solution of this compound at a desired concentration.
-
Impregnate sterile paper disks with a specific amount of the this compound solution (e.g., 20 µL) and allow them to dry completely in a sterile environment.
-
-
Preparation of Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the MIC protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Using sterile forceps, place the this compound-impregnated disks onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
A control disk impregnated with the solvent used to dissolve this compound should also be included.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.
-
The size of the zone of inhibition is proportional to the susceptibility of the bacterium to this compound.
-
Data Presentation
Quantitative data from the MIC and MBC assays should be summarized in a clear and structured table for easy comparison across different bacterial strains.
Table 1: In Vitro Antibacterial Activity of this compound
| Test Organism | ATCC Strain Number | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | 29213 | ||
| Escherichia coli | 25922 | ||
| Pseudomonas aeruginosa | 27853 | ||
| Enterococcus faecalis | 29212 | ||
| Candida albicans | 90028 | ||
| [Other relevant strains] |
Mandatory Visualizations
Caption: Workflow for MIC and MBC determination.
Caption: Interpreting MIC and MBC results.
References
- 1. The hazimicins, a new class of antibiotics. Taxonomy, fermentation, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. X-Ray crystal structure determination and synthesis of the new isonitrile-containing antibiotics, hazimycin factors 5 and 6 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Evaluation of Hazimycin 5 Antifungal Properties
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of the antifungal properties of Hazimycin 5 (also referred to as Hazimycin A). The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), tailored for the evaluation of a novel investigational compound.
This compound is a member of the hazimycin family of natural products, which are diisocyanide-containing compounds. Preliminary studies have indicated that Hazimycin A exhibits moderate antimicrobial activity against Candida albicans and Gram-positive bacteria.[1] A key characteristic of hazimycins is their function as chalkophores, molecules that bind copper. This copper-binding activity has been shown to reduce its antimicrobial efficacy, suggesting a potential mechanism of action related to copper homeostasis.[2]
The following protocols outline key in vitro assays to determine the antifungal spectrum, potency, and kinetics of this compound.
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison. The following tables provide a template for data presentation.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungal Species
| Fungal Species | Strain ID | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) [e.g., Fluconazole] |
| Candida albicans | ATCC 90028 | ||
| Candida glabrata | ATCC 90030 | ||
| Candida parapsilosis | ATCC 22019 | ||
| Cryptococcus neoformans | ATCC 90112 | ||
| Aspergillus fumigatus | ATCC 204305 |
Table 2: Zone of Inhibition Diameters for this compound
| Fungal Species | Strain ID | This compound Zone Diameter (mm) | Positive Control Zone Diameter (mm) [e.g., Fluconazole] |
| Candida albicans | ATCC 90028 | ||
| Candida glabrata | ATCC 90030 | ||
| Candida parapsilosis | ATCC 22019 |
Table 3: Time-Kill Kinetics of this compound against Candida albicans
| Time (hours) | 0 | 2 | 4 | 8 | 12 | 24 |
| Log10 CFU/mL | ||||||
| Growth Control | ||||||
| This compound (1x MIC) | ||||||
| This compound (2x MIC) | ||||||
| This compound (4x MIC) | ||||||
| Positive Control |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the CLSI M27-A3 guidelines and is used to determine the minimum concentration of this compound that inhibits the visible growth of a fungus.[3]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
96-well, U-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Fungal isolates
-
Sabouraud Dextrose Agar (B569324) (SDA) or Potato Dextrose Agar (PDA)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C)
-
Multichannel pipette
Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 1280 µg/mL.
-
Further dilute the stock solution in RPMI 1640 medium to prepare a working solution at twice the highest desired final concentration.
-
-
Inoculum Preparation:
-
Subculture fungal isolates onto SDA or PDA plates and incubate at 35°C for 24-48 hours.
-
Harvest fungal colonies and suspend them in sterile saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the standardized inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Assay Procedure:
-
Dispense 100 µL of RPMI 1640 medium into wells 2-11 of a 96-well plate.
-
Add 200 µL of the this compound working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mix, and continue this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).
-
Add 100 µL of the prepared fungal inoculum to wells 1-11. The final volume in each well will be 200 µL.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control.[4]
-
Disk Diffusion Assay
This method is a qualitative or semi-quantitative assay to assess the antifungal activity of this compound.[5][6]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue
-
Fungal isolates
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator (35°C)
-
Calipers
Protocol:
-
Preparation of this compound Disks:
-
Dissolve this compound in a suitable solvent.
-
Impregnate sterile filter paper disks with a known amount of this compound and allow them to dry.
-
-
Inoculum Preparation:
-
Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Assay Procedure:
-
Dip a sterile swab into the fungal suspension and streak it evenly across the entire surface of the MHA plate.
-
Allow the plate to dry for 5-10 minutes.
-
Aseptically place the this compound-impregnated disks onto the agar surface.
-
Place a blank disk (solvent only) and a positive control disk (e.g., fluconazole) on the plate.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Data Collection:
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters.
-
Time-Kill Assay
This assay determines the rate at which this compound kills a fungal isolate over time.[7][8][9]
Materials:
-
This compound
-
RPMI 1640 medium
-
Fungal isolate
-
Sterile test tubes or flasks
-
Shaking incubator (35°C)
-
Sterile saline (0.85%)
-
SDA or PDA plates
-
Pipettes and dilution tubes
Protocol:
-
Inoculum Preparation:
-
Prepare a fungal suspension and adjust it to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI 1640 medium to achieve a starting inoculum of approximately 1-5 x 10^5 CFU/mL.
-
-
Assay Setup:
-
Prepare test tubes with RPMI 1640 medium containing this compound at various concentrations (e.g., 1x, 2x, and 4x MIC).
-
Include a growth control tube without this compound.
-
Inoculate all tubes with the prepared fungal suspension.
-
-
Time-Kill Procedure:
-
Incubate the tubes at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto SDA or PDA plates.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point.
-
Plot the log10 CFU/mL against time for each concentration of this compound.
-
A fungicidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[9]
-
Proposed Mechanism of Action of this compound
Hazimycins, including this compound (Hazimycin A), are known to be chalkophores, which are molecules that bind copper.[2] This copper-binding activity appears to be linked to its antimicrobial properties, as the presence of copper diminishes its efficacy. The proposed mechanism involves the chelation of copper, which may disrupt copper homeostasis within the fungal cell, leading to growth inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Actinobacterial chalkophores: the biosynthesis of hazimycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. journals.asm.org [journals.asm.org]
- 8. nelsonlabs.com [nelsonlabs.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the Copper-Binding Affinity of Hazimycin 5
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hazimycin is a natural product known to chelate copper ions, a function that may be linked to its antimicrobial properties.[1] This document provides detailed application notes and protocols for characterizing the copper-binding affinity of a novel analog, "Hazimycin 5." Understanding the thermodynamics and kinetics of the this compound-copper interaction is crucial for elucidating its mechanism of action and for its potential development as a therapeutic agent. The following sections describe four common biophysical techniques for this purpose: Isothermal Titration Calorimetry (ITC), Fluorescence Spectroscopy, UV-Visible (UV-Vis) Spectrophotometry, and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event.[2][3] It is considered the gold standard for characterizing biomolecular interactions as it provides a complete thermodynamic profile of the interaction in a single experiment.[3][4]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a 100 µM solution of this compound in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Prepare a 1 mM solution of CuSO₄ in the exact same buffer from the same stock to avoid heat of dilution artifacts.
-
Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.
-
-
Instrument Setup (e.g., MicroCal VP-ITC):
-
Titration:
-
Load the this compound solution into the sample cell (approximately 1.4 mL).
-
Load the CuSO₄ solution into the injection syringe (typically 250-300 µL).
-
Perform an initial injection of 2 µL to remove any air from the syringe tip, and discard this data point during analysis.
-
Proceed with 25-30 subsequent injections of 10 µL each.[5]
-
Set the spacing between injections to 180-240 seconds to allow the system to return to thermal equilibrium.[5]
-
-
Control Experiment:
-
Perform a control titration by injecting the CuSO₄ solution into the buffer alone to measure the heat of dilution. This value will be subtracted from the experimental data.
-
-
Data Analysis:
-
Integrate the raw data (power vs. time) to obtain the heat change per injection (µcal/sec).
-
Plot the heat change per mole of injectant against the molar ratio of Copper:this compound.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH).[3]
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the following equations:
-
Data Presentation:
| Parameter | Value |
| Stoichiometry (n) | 1.05 ± 0.05 |
| Association Constant (Kₐ) | 2.5 x 10⁶ M⁻¹ |
| Dissociation Constant (Kₔ) | 400 nM |
| Enthalpy (ΔH) | -8.5 kcal/mol |
| Entropy (ΔS) | +5.2 cal/mol·K |
Visualization:
Caption: Workflow for ITC measurement of copper-binding affinity.
Fluorescence Spectroscopy
This technique relies on monitoring changes in the intrinsic fluorescence of this compound upon copper binding. Many molecules contain fluorescent moieties (fluorophores) that are sensitive to their local environment. The binding of a metal ion like Cu(II), which is a known fluorescence quencher, can lead to a decrease in fluorescence intensity.[6]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 50 mM MOPS, 150 mM NaCl, pH 7.0). The final concentration in the cuvette should be low enough to avoid inner filter effects (e.g., 1-5 µM).
-
Prepare a concentrated stock solution of CuSO₄ in the same buffer.
-
-
Instrument Setup:
-
Use a fluorescence spectrophotometer.
-
Determine the optimal excitation wavelength (λₑₓ) by scanning the absorbance spectrum of this compound and set the excitation monochromator.
-
Record an initial emission spectrum (e.g., from λₑₓ + 10 nm to 600 nm) of the this compound solution alone. Identify the wavelength of maximum emission (λₑₘ).
-
-
Titration:
-
To a quartz cuvette containing the this compound solution, make small, sequential additions of the CuSO₄ stock solution.
-
After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes.
-
Record the fluorescence emission spectrum or the intensity at the fixed λₑₘ.
-
-
Data Analysis:
-
Correct the fluorescence intensity data for dilution effects.
-
Plot the change in fluorescence intensity (ΔF) against the total concentration of copper.
-
Fit the data to a suitable binding equation (e.g., the Hill equation or a one-site binding model) to calculate the dissociation constant (Kₔ).
-
Data Presentation:
| Parameter | Value |
| Excitation Wavelength (λₑₓ) | 330 nm |
| Emission Wavelength (λₑₘ) | 450 nm |
| Initial Fluorescence (F₀) | 850 (a.u.) |
| Final Fluorescence (Fₘᵢₙ) | 150 (a.u.) |
| Dissociation Constant (Kₔ) | 650 nM ± 50 nM |
Visualization:
References
- 1. Copper-chelating natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying the Binding Interactions Between Cu(II) and Peptide Residues in the Presence and Absence of Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cbgp.upm.es [cbgp.upm.es]
- 4. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 5. Calorimetric Investigation of Copper Binding in the N-Terminal Region of the Prion Protein at Low Copper Loading: Evidence for an Entropically Favorable First Binding Event - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A set of robust fluorescent peptide probes for quantification of Cu( ii ) binding affinities in the micromolar to femtomolar range - Metallomics (RSC Publishing) DOI:10.1039/C4MT00301B [pubs.rsc.org]
Application Notes and Protocols for Determining Hazimycin 5 Cytotoxicity Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hazimycin 5 is a novel natural product with potential therapeutic applications. As with any new compound intended for therapeutic use, a thorough evaluation of its cytotoxic effects on mammalian cells is a critical step in the drug development process. These application notes provide detailed protocols for assessing the cytotoxicity of this compound using three common cell-based assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and an Annexin V/Propidium Iodide assay for the detection of apoptosis.
The provided protocols offer a robust framework for generating preliminary cytotoxicity data, which is essential for understanding the dose-dependent effects of this compound and for guiding further mechanistic studies. While the exact mechanism of action for this compound is under investigation, related hazimycin compounds have been shown to possess antimicrobial properties[1]. Some hazimycins act as chalkophores, binding to copper, which can reduce their antimicrobial activity[2]. The relevance of this to mammalian cell cytotoxicity is yet to be determined.
Data Presentation: Summary of this compound Cytotoxicity
The following tables represent example data to illustrate the potential cytotoxic effects of this compound as determined by the described assays.
Table 1: MTT Assay - Cell Viability of HeLa Cells after 24-hour Treatment with this compound
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 4.5 | \multirow{6}{*}{25.3} |
| 1 | 95.2 ± 5.1 | |
| 10 | 70.8 ± 6.2 | |
| 25 | 51.2 ± 4.8 | |
| 50 | 28.9 ± 3.9 | |
| 100 | 10.5 ± 2.1 |
Table 2: LDH Assay - Cytotoxicity in A549 Cells after 24-hour Treatment with this compound
| This compound Concentration (µM) | % Cytotoxicity (Mean ± SD) | EC50 (µM) |
| 0 (Vehicle Control) | 5.2 ± 1.8 | \multirow{6}{*}{35.7} |
| 1 | 8.1 ± 2.0 | |
| 10 | 25.6 ± 3.5 | |
| 25 | 45.3 ± 4.1 | |
| 50 | 68.7 ± 5.9 | |
| 100 | 89.4 ± 6.3 |
Table 3: Apoptosis Assay - Percentage of Apoptotic and Necrotic Jurkat Cells after 24-hour Treatment with this compound
| This compound Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 94.1 ± 3.2 | 3.5 ± 1.1 | 2.4 ± 0.8 |
| 10 | 80.5 ± 4.5 | 12.8 ± 2.5 | 6.7 ± 1.9 |
| 25 | 55.2 ± 5.1 | 28.4 ± 3.8 | 16.4 ± 3.1 |
| 50 | 20.7 ± 4.8 | 45.9 ± 5.2 | 33.4 ± 4.5 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability[3]. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product[4].
Materials:
-
Selected cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[5]
-
MTT solvent (e.g., 0.01 M HCl in isopropanol (B130326) or acidified SDS solution)[4]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium[4].
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A dose-response experiment with concentrations ranging from nanomolar to micromolar levels is recommended[4].
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a no-cell control (medium only)[4].
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[6].
-
Data Analysis: The percentage of cell viability is calculated as: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from cells with a damaged plasma membrane[8].
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit or 1% Triton X-100)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with this compound.
-
Include the following controls:
-
Vehicle control (cells treated with vehicle only).
-
Positive control (cells treated with lysis buffer to induce maximum LDH release)[9].
-
No-cell control (medium only).
-
-
-
Sample Collection:
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction[10].
-
Data Analysis: The percentage of cytotoxicity is calculated as: % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Vehicle Control) / (Absorbance of Positive Control - Absorbance of Vehicle Control)] x 100
Annexin V and Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells[11].
Materials:
-
Suspension or adherent cell line (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with various concentrations of this compound for the desired time. Include a vehicle-treated control group.
-
-
Cell Harvesting:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, gently trypsinize the cells, and then collect them by centrifugation along with the supernatant (which may contain apoptotic cells).
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire data and analyze the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
-
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Apoptosis pathway and detection points.
References
- 1. researchgate.net [researchgate.net]
- 2. Actinobacterial chalkophores: the biosynthesis of hazimycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kosheeka.com [kosheeka.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cellbiologics.com [cellbiologics.com]
- 11. scispace.com [scispace.com]
Spectroscopic Methods for the Identification of Hazimycin Congeners: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hazimycins are a class of antibiotics produced by the actinomycete Micromonospora echinospora. They are characterized by a unique di-tyrosine structure containing isonitrile groups, which are crucial for their biological activity. Recently, new congeners, including Hazimycins B, C, and D, have been discovered, exhibiting variations in their functional groups. The accurate identification and characterization of these congeners are paramount for drug discovery and development, enabling structure-activity relationship (SAR) studies and the optimization of their therapeutic potential.
This document provides detailed application notes and protocols for the spectroscopic identification of Hazimycin congeners, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Data Presentation: Physicochemical and Spectroscopic Properties of Hazimycin Congeners
The following tables summarize the key quantitative data for the spectroscopic characterization of Hazimycin A and its newly discovered congeners, Hazimycins B, C, and D.[1][2]
Table 1: Physicochemical Properties of Hazimycin Congeners [1][2]
| Compound | Molecular Formula | Molecular Weight | UV λmax (nm) | IR νmax (cm⁻¹) |
| Hazimycin A | C₂₈H₂₆N₄O₄ | 482.53 | ~212, ~289 | 2150-2300 (isonitrile) |
| Hazimycin B | C₂₈H₂₇N₃O₅ | 499.53 | ~212, ~289 | 2150-2300 (isonitrile/nitrile) |
| Hazimycin C | C₂₈H₂₇N₃O₅ | 499.53 | ~212, ~289 | 2150-2300 (isonitrile/nitrile) |
| Hazimycin D | C₂₈H₂₅N₃O₄ | 479.52 | ~212, ~289 | 2150-2300 (nitrile) |
Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Hazimycin Congeners in DMSO-d₆ [1]
| Position | Hazimycin B (¹H) | Hazimycin B (¹³C) | Hazimycin C (¹H) | Hazimycin C (¹³C) | Hazimycin D (¹H) | Hazimycin D (¹³C) |
| 2 | 4.49 (1H, dd, J=4.8, 4.4) | 58.9 | 4.98 (1H, dd, J=8.0, 7.6) | 40.1 | 4.90 (1H, dd, J=8.0, 7.6) | 40.4 |
| 3 | 2.86 (1H, m), 3.03 (1H, dd, J=8.8, 4.8) | 37.8 | 2.98 (1H, m) | 36.5 | 2.98 (1H, m) | 36.5 |
| 1' | – | 126.0 | – | 125.3 | – | 125.2 |
| 3' | – | 125.4 | – | 126.0 | – | 125.7 |
| 5' | 6.80 (1H, d, J=8.0) | 115.7 | 6.81 (1H, d, J=8.8) | 115.8 | 6.80 (1H, d, J=8.4) | 115.8 |
| 1" | – | 172.8 | – | 172.8 | – | - |
| NH-formyl | 7.02 (1H, s), 7.48 (1H, s) | - | 7.04 (1H, s), 7.48 (1H, s) | - | - | - |
| 2" | 4.43 (1H, ddd, J=8.4, 4.8, 4.0) | 52.7 | 4.44 (1H, ddd, J=8.4, 4.8, 4.0) | 52.7 | - | - |
| 3" | 2.65 (1H, m), 2.90 (1H, m) | 37.0 | 2.60 (1H, m), 2.91 (1H, m) | 36.7 | - | - |
| 1'" | – | 127.8 | – | 127.8 | – | - |
| 3'" | – | 126.0 | – | 125.3 | – | - |
Note: This table presents a selection of key chemical shifts. For a complete list, refer to the original publication.
Experimental Protocols
The following are detailed protocols for the key spectroscopic experiments used in the identification of Hazimycin congeners. These are generalized protocols based on best practices for natural product analysis and should be optimized for the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules, including complex natural products like Hazimycins. A combination of 1D and 2D NMR experiments is essential for unambiguous assignment of proton and carbon signals and for establishing the connectivity within the molecule.
Protocol for 1D and 2D NMR Analysis of Hazimycin Congeners
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified Hazimycin congener in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity, especially for ¹³C and 2D NMR experiments.
-
1D ¹H NMR:
-
Acquire a standard ¹H NMR spectrum to observe the proton chemical shifts, multiplicities, and integrations.
-
Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
-
1D ¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon atoms.
-
Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.
-
-
2D ¹H-¹H COSY (Correlation Spectroscopy):
-
This experiment identifies proton-proton spin-spin couplings, revealing adjacent protons.
-
Acquire a gradient-enhanced COSY (gCOSY) spectrum.
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
This experiment correlates directly bonded proton and carbon atoms.
-
Acquire a gradient-enhanced HSQC spectrum optimized for one-bond J-coupling (¹JCH ≈ 145 Hz).
-
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
This experiment reveals long-range correlations between protons and carbons (typically 2-4 bonds), which is crucial for connecting different structural fragments.
-
Acquire a gradient-enhanced HMBC spectrum optimized for long-range couplings (ⁿJCH ≈ 8 Hz).
-
-
-
Data Processing and Analysis:
-
Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction to all spectra.
-
Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δH 2.50 ppm, δC 39.52 ppm).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivities.
-
Use the HSQC spectrum to assign carbons directly attached to protons.
-
Use the HMBC and COSY spectra to piece together the molecular structure, establishing the connectivity of atoms and functional groups.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, which is essential for confirming the molecular formula. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis.
Protocol for LC-MS/MS Analysis of Hazimycin Congeners
-
Sample Preparation:
-
Prepare a stock solution of the purified Hazimycin congener in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Data Acquisition:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is commonly used.
-
Gradient: A typical gradient might be 10-90% B over 20-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min for UHPLC or 0.8-1.0 mL/min for HPLC.
-
-
MS System: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for this class of compounds.
-
Full Scan MS: Acquire data in full scan mode over a mass range of m/z 100-1000 to determine the molecular ion.
-
Tandem MS (MS/MS): Perform fragmentation of the molecular ion to obtain structural information. This can be done using collision-induced dissociation (CID).
-
-
-
Data Processing and Analysis:
-
Process the acquired data using the instrument's software.
-
Determine the accurate mass of the molecular ion ([M+H]⁺) from the full scan data.
-
Use the accurate mass to calculate the elemental composition and confirm the molecular formula.
-
Analyze the fragmentation pattern from the MS/MS data to gain insights into the structure of the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for detecting the presence of chromophores, such as the aromatic rings in the di-tyrosine core of Hazimycins.
Protocol for UV-Vis Spectroscopy of Hazimycin Congeners
-
Sample Preparation:
-
Prepare a dilute solution of the purified Hazimycin congener in a UV-transparent solvent, such as methanol or ethanol. The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.
-
Use the same solvent as a blank for background correction.
-
-
Instrumentation and Data Acquisition:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Wavelength Range: Scan the sample from 200 to 400 nm.
-
Blank Correction: Record a baseline spectrum with the cuvette filled with the solvent.
-
Sample Measurement: Record the absorption spectrum of the Hazimycin congener solution.
-
-
Data Analysis:
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the spectroscopic methods used for the identification of Hazimycin congeners.
Caption: General workflow for the isolation and spectroscopic identification of Hazimycin congeners.
Caption: Detailed workflow for NMR-based structure elucidation of Hazimycin congeners.
Caption: Workflows for Mass Spectrometry and UV-Vis analysis of Hazimycin congeners.
References
Application of Hazimycin 5 in Agricultural Fungicide Research: Application Notes and Protocols
Disclaimer: The term "Hazimycin 5" does not correspond to a formally named and widely documented compound in publicly available scientific literature. Initial research suggests a potential reference to "compound 5," a secondary metabolite isolated from the endolichenic fungus Daldinia childiae, which has demonstrated broad-spectrum antimicrobial properties. This document, therefore, synthesizes information on related compounds, particularly those from the genera Daldinia and Kitasatospora, and the broader class of isonitrile-containing natural products, to provide a relevant framework for agricultural fungicide research.
Introduction
Natural products are a promising frontier in the development of novel agricultural fungicides, offering potentially new modes of action and more environmentally benign solutions. Among these, metabolites from fungal and actinobacterial sources have shown significant potential. This document outlines the application of compounds related to the "Hazimycin" family, with a focus on their potential use in controlling plant pathogenic fungi. Hazimycins, particularly Hazimycin A from Kitasatospora sp., are characterized by the presence of isonitrile functional groups, which are often associated with potent biological activity.
Quantitative Data Summary
The following tables summarize the antifungal activity of compounds isolated from Daldinia and Kitasatospora species against various fungal pathogens. This data provides a baseline for understanding the potential efficacy of related compounds in an agricultural context.
Table 1: Antifungal Activity of Metabolites from Daldinia species
| Compound | Source Organism | Target Pathogen | Activity Metric | Value | Citation |
| Compound 109 | Daldinia sp. | Alternaria sp. | MIC | 1.0 µg/mL | [1] |
| Compound 109 | Daldinia sp. | C. pseudomajus | MIC | 1.0 µg/mL | [1] |
Table 2: Antimicrobial Activity of Metabolites from Daldinia childiae
| Compound | Source Organism | Target Microbe | Activity Metric | Concentration | Citation |
| Childinins A, F, G | Daldinia childiae | S. aureus, S. enterica, P. aeruginosa | Growth Inhibition | 128 µg/mL | [2] |
Table 3: Bioactivity of Metabolites from Kitasatospora species
| Compound | Source Organism | Bioactivity | Target Organism/Enzyme | Notes | Citation |
| Setamicin | Kitasatospora sp. | Nematocidal, Antifungal | - | - | [3] |
| Fosalacin | Kitasatospora sp. | Herbicidal | - | - | [3] |
| Cycloheximide | Kitasatospora sp. | Antagonistic | Phytophthora citricola | - | [3] |
| - | Kitasatospora sp. | Antagonistic | Rhizoctonia solani | - | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the potential of novel compounds, such as those related to this compound, as agricultural fungicides.
In Vitro Antifungal Susceptibility Testing
Objective: To determine the direct inhibitory effect of a test compound on the mycelial growth of various plant pathogenic fungi.
Materials:
-
Test compound (e.g., purified Hazimycin-related compound)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Potato Dextrose Agar (B569324) (PDA) or other suitable fungal growth medium
-
A panel of relevant plant pathogenic fungi (e.g., Alternaria solani, Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani, Phytophthora infestans)
-
Sterile petri dishes, micropipettes, and other standard microbiology laboratory equipment
Protocol:
-
Stock Solution Preparation: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Media Preparation: Prepare PDA medium according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 50-55°C.
-
Incorporation of Test Compound: Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level that inhibits fungal growth (typically <1%). Include a solvent control (PDA with DMSO only) and a negative control (PDA only).
-
Pouring Plates: Pour the amended and control media into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the actively growing margin of a fungal culture onto the center of each agar plate.
-
Incubation: Incubate the plates at the optimal temperature for each specific fungus (typically 25-28°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 Where:
-
C = Average diameter of the colony in the control group
-
T = Average diameter of the colony in the treatment group
-
-
EC50 Determination: Determine the Effective Concentration required to inhibit 50% of mycelial growth (EC50) by plotting the inhibition percentage against the log of the compound concentration and performing a regression analysis.
Spore Germination Assay
Objective: To assess the effect of the test compound on the germination of fungal spores.
Materials:
-
Test compound
-
Fungal spore suspension of a target pathogen (e.g., Botrytis cinerea)
-
Sterile distilled water or a suitable germination buffer
-
Microscope slides or multi-well plates
-
Microscope
Protocol:
-
Spore Suspension Preparation: Harvest spores from a mature fungal culture and suspend them in sterile distilled water. Adjust the concentration to approximately 1 x 10^5 spores/mL.
-
Treatment Preparation: Prepare a series of dilutions of the test compound in sterile water or buffer.
-
Incubation: Mix the spore suspension with the different concentrations of the test compound. Place a drop of each mixture onto a microscope slide or in the well of a microtiter plate. Include a control with no test compound.
-
Incubation Conditions: Incubate the slides/plates in a humid chamber at the optimal temperature for spore germination for several hours.
-
Microscopic Examination: Observe at least 100 spores per replicate under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Calculation of Inhibition: Calculate the percentage of germination inhibition relative to the control.
Visualizations
General Experimental Workflow for Fungicide Screening
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Hazimycin 5 Fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield challenges during Hazimycin 5 fermentation.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation in a question-and-answer format.
Question 1: My Kitasatospora or Streptomyces culture is growing well (high biomass), but the yield of this compound is consistently low. What are the likely causes and how can I address this?
Answer: High biomass with low secondary metabolite production is a common challenge in fermentation. The production of antibiotics like this compound is often triggered by specific nutritional or environmental cues, which may differ from the optimal conditions for vegetative growth.[1][2][3]
Possible Causes:
-
Suboptimal Media Composition: The type and concentration of carbon and nitrogen sources are critical for inducing the this compound biosynthetic pathway.[1][4]
-
Nutrient Repression: High concentrations of readily metabolizable carbon sources or phosphate (B84403) can repress secondary metabolite production.[1]
-
Incorrect Fermentation pH: The pH of the medium can significantly affect enzyme activities involved in the biosynthetic pathway.[5][6]
-
Suboptimal Temperature: The optimal temperature for growth may not be the optimal temperature for this compound production.[5]
-
Inadequate Dissolved Oxygen (DO): Oxygen is crucial for the growth of aerobic actinomycetes and for many enzymatic reactions in antibiotic biosynthesis.[2][5]
-
Incorrect Fermentation Time: this compound is a secondary metabolite, and its production typically occurs during the stationary phase of growth. Harvesting too early or too late can result in low yields.[5][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound yield.
Question 2: How do I optimize the culture medium for improved this compound production?
Answer: Media optimization involves systematically testing different nutrient sources to find the combination that maximizes product yield. A common approach is the "one-factor-at-a-time" (OFAT) method, where one component is varied while others are kept constant.[7]
Experimental Protocol: Media Optimization using OFAT
-
Establish a Baseline: Start with a known production medium for Streptomyces or a related actinomycete.
-
Carbon Source Optimization:
-
Prepare flasks of the basal medium, each with a different primary carbon source (e.g., glucose, starch, glycerol, maltose) at a consistent concentration (e.g., 2% w/v).[4]
-
Inoculate with a standardized seed culture.
-
Ferment under standard conditions.
-
Measure this compound yield at the end of the fermentation.
-
-
Nitrogen Source Optimization:
-
Using the best carbon source identified, prepare flasks with different nitrogen sources (e.g., soybean meal, peptone, yeast extract, ammonium (B1175870) sulfate).[4]
-
Follow the same procedure as for carbon source optimization.
-
-
C:N Ratio Optimization:
-
Once the best carbon and nitrogen sources are identified, vary their concentrations to determine the optimal ratio for this compound production.
-
-
Phosphate Level Optimization:
-
Investigate the effect of different concentrations of phosphate (e.g., K2HPO4) on yield, as high levels can sometimes inhibit antibiotic production.[4]
-
Question 3: My fermentation results are inconsistent between batches. What could be the cause?
Answer: Inconsistent results often stem from a lack of standardization in the experimental protocol, particularly in the inoculum preparation.
Possible Causes:
-
Variable Inoculum: Inconsistent age, size, or physiological state of the seed culture.[6]
-
Media Preparation Inconsistencies: Variations in media components or pH.
-
Fluctuations in Physical Parameters: Inconsistent temperature, agitation, or aeration.
Solutions:
-
Standardize Inoculum Preparation: Use a consistent method for preparing your seed culture, including the age of the culture and the volume of inoculum.[6] A two-stage seed culture protocol is often beneficial.
-
Maintain Strict Control Over Parameters: Ensure that media is prepared consistently and that physical parameters are tightly controlled and monitored throughout the fermentation.
Frequently Asked Questions (FAQs)
Q1: What are the typical fermentation parameters for actinomycetes like Kitasatospora or Streptomyces?
A1: While optimal conditions are strain-specific, a good starting point for many antibiotic-producing actinomycetes is:
Q2: How does copper concentration affect this compound production?
A2: Recent research has identified Hazimycin as a "chalkophore," a molecule that binds to copper.[9] This suggests that copper homeostasis is important for the producing organism. The effect of copper concentration in the fermentation medium on this compound yield should be investigated. It is possible that either limiting or supplementing copper could influence production, as the molecule's production may be linked to the cell's need to manage copper levels.[9]
Q3: My culture is forming dense pellets, and the yield is low. What can I do?
A3: Pellet formation can lead to limitations in the transfer of mass and oxygen, which can negatively impact antibiotic production. To control pellet formation, you can try:
-
Modifying Seed Culture Conditions: A more dispersed seed culture can lead to more dispersed growth in the production fermenter.
-
Adjusting Agitation Speed: Higher agitation can break up pellets, but excessive shear can also damage the mycelia.[3]
-
Adding Microparticles: The addition of inert microparticles to the medium can sometimes promote more dispersed growth.
Data Presentation
Table 1: Effect of Different Carbon Sources on Antibiotic Production by Streptomyces sp.
| Carbon Source (2.5%) | Antibiotic Activity (Inhibition Zone in mm) |
| Dextrose | 25 |
| Starch | 22 |
| Sucrose | 20 |
| Fructose | 18 |
| Lactose | 15 |
| Control (No Carbon) | 0 |
Note: Data is generalized from studies on Streptomyces sp. and should be used as a reference for designing experiments for this compound.[4]
Table 2: Effect of Different Nitrogen Sources on Antibiotic Production by Streptomyces sp.
| Nitrogen Source (0.05%) | Antibiotic Activity (Inhibition Zone in mm) |
| Peptone | 28 |
| Yeast Extract | 24 |
| Beef Extract | 22 |
| Ammonium Sulfate | 19 |
| Sodium Nitrate | 17 |
| Control (No Nitrogen) | 5 |
Note: Data is generalized from studies on Streptomyces sp. and should be used as a reference for designing experiments for this compound.[4]
Experimental Protocols
Protocol 1: Standard Seed Culture Preparation
-
Spore Suspension: Prepare a spore suspension of the producing strain from a mature agar (B569324) plate in sterile water with a wetting agent (e.g., 0.01% Tween 80).
-
First Stage Seed Culture: Inoculate a 250 mL flask containing 50 mL of a suitable seed medium (e.g., ISP2 medium) with the spore suspension.[6]
-
Incubation: Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.
-
Second Stage Seed Culture (Optional but Recommended): Transfer a portion (e.g., 5-10% v/v) of the first stage seed culture to a larger volume of the same medium and incubate under the same conditions for another 24-48 hours.[6]
-
Inoculation: Use the final seed culture to inoculate the production fermenter (typically at 5-10% v/v).[6]
Visualizations
Caption: Factors influencing this compound biosynthesis.
Caption: Proposed precursor incorporation in this compound biosynthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced production of bacteriocin by Bacillus subtilis ZY05 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiologyjournal.org [microbiologyjournal.org]
- 9. Actinobacterial chalkophores: the biosynthesis of hazimycins - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Hazimycin 5 insolubility for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with Hazimycin 5 during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my initial solvent. What should I do?
A1: this compound, like many organic compounds, can be challenging to dissolve directly in aqueous solutions. The recommended first step is to create a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its ability to dissolve a wide range of nonpolar compounds.[1][2]
To prepare a stock solution:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve a high concentration (e.g., 10 mM).[2]
-
Vortex the mixture vigorously for 1-2 minutes.
-
If dissolution is still incomplete, gentle warming in a 37°C water bath for 5-10 minutes, followed by more vortexing, can be effective.[1]
-
Visually inspect the solution to ensure no particles are visible.
-
Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[1][2]
Q2: I successfully dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. How can I fix this?
A2: This common issue, often called "crashing out," occurs when a compound that is soluble in an organic solvent becomes insoluble when diluted into an aqueous buffer or medium. Here are several strategies to address this:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally ≤0.1% and almost always below 1%, as higher concentrations can be toxic to cells.[1][3]
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of medium, perform serial dilutions. For example, first dilute the 10 mM stock to 100 µM in medium, and then add this intermediate dilution to the final assay volume. This gradual change in solvent polarity can help maintain solubility.[4]
-
Rapid Mixing: When adding the DMSO stock (or an intermediate dilution) to the aqueous medium, vortex or mix the medium continuously. This rapid dispersion helps prevent localized high concentrations that can trigger precipitation.[1]
-
Pre-warm the Medium: Adding the compound solution to a pre-warmed medium (e.g., 37°C) can sometimes improve solubility.[1]
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO (or other solvents) as your experimental samples to account for any effects of the solvent itself.[1][2]
Q3: What are some alternative solvents or strategies if DMSO is not effective or is incompatible with my assay?
A3: If DMSO is not suitable, other water-miscible organic solvents can be tested. The choice of solvent depends on the specific compound and the tolerance of your experimental system.[1] Alternatives include:
In addition to alternative solvents, consider these formulation strategies:
-
Co-solvent Systems: Using a mixture of solvents can sometimes maintain solubility better than a single solvent.[1][5][6][7] Common co-solvents include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), and ethanol.[5][7]
-
Solubilizing Excipients: For persistent solubility issues, consider using excipients that can help keep the compound in solution:
-
pH Modification: If this compound has ionizable groups, adjusting the pH of the solution may improve its solubility.[1][5]
Q4: How can I determine the maximum soluble concentration of this compound in my final assay medium?
A4: To determine the kinetic solubility of this compound in your specific medium, you can perform a simple experiment. Prepare a high-concentration stock solution in DMSO. Then, create a series of dilutions of this stock into your assay medium. After a set incubation time (e.g., 1-2 hours) at the assay temperature, visually inspect for precipitation or measure turbidity using a plate reader. The highest concentration that remains clear is your approximate maximum soluble concentration.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or mixing. | Increase vortexing time. Gently warm the solution to 37°C.[1] Ensure you are using a high-purity, anhydrous grade of DMSO. |
| Compound precipitates immediately upon dilution into aqueous medium. | The compound is "crashing out" due to a rapid change in solvent polarity. | Perform a stepwise dilution.[4] Add the DMSO stock to pre-warmed, rapidly mixing aqueous medium.[1] |
| Solution appears clear initially but becomes cloudy or shows precipitate over time. | The compound is supersaturated and not thermodynamically stable in the aqueous environment. | Consider using solubility-enhancing excipients like surfactants or cyclodextrins to create a more stable formulation.[1][5] |
| High background signal or artifacts in the assay. | The compound may be forming aggregates that cause non-specific interactions or light scattering. | Visually inspect the solution for turbidity. Use dynamic light scattering (DLS) to detect aggregates if available. Try different solubilization strategies to prevent aggregation.[1] |
| Observed biological effect is inconsistent or not dose-dependent. | The actual concentration of soluble compound is variable due to precipitation at higher concentrations. | Re-evaluate the solubility limit in your assay medium. Ensure you are working within the soluble range. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 378.38 g/mol )
-
High-purity, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Calculate the mass of this compound needed. For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 1 mL * 378.38 g/mol = 0.00037838 g = 3.78 mg.
-
Weigh out 3.78 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If necessary, place the tube in a 37°C water bath for 5-10 minutes and vortex again.[1]
-
Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[2]
Protocol 2: Dilution of DMSO Stock into Aqueous Medium for Cell-Based Assays
Materials:
-
10 mM this compound DMSO stock solution
-
Pre-warmed (37°C) sterile cell culture medium or assay buffer
-
Sterile tubes for dilution
-
Vortex mixer
Procedure:
-
Determine the final concentration of this compound needed in your assay.
-
Calculate the required dilutions. It is recommended to keep the final DMSO concentration below 0.5%.[4]
-
Example for a 10 µM final concentration: a. Prepare an intermediate dilution: Add 10 µL of the 10 mM DMSO stock to 990 µL of pre-warmed medium to create a 100 µM solution. Vortex gently while adding the stock. b. Prepare the final working solution: Add the required volume of the 100 µM intermediate solution to your assay wells. For instance, add 10 µL of the 100 µM solution to a well containing 90 µL of medium for a final volume of 100 µL and a final concentration of 10 µM. The final DMSO concentration in this example would be 0.1%.
-
Prepare a vehicle control by performing the same serial dilutions with pure DMSO, ensuring the final DMSO concentration in the control wells is identical to the highest concentration used in the this compound-treated wells.[2]
-
Visually inspect the final solution for any signs of precipitation before adding it to cells.
Visualizations
Caption: Experimental workflow for preparing and solubilizing this compound.
Caption: Hypothetical signaling pathway for a cytotoxic compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
Technical Support Center: Refinement of Extraction Protocols for Hazimycin from Microbial Broth
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the extraction protocols for Hazimycin from microbial broth. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of Hazimycin.
| Problem | Potential Cause | Recommended Solution |
| Low or No Hazimycin Yield in Crude Extract | 1. Suboptimal Fermentation: Insufficient production of Hazimycin by the microbial culture (Kitasatospora sp.). | - Optimize fermentation parameters (media composition, pH, temperature, aeration, and incubation time).- Ensure the use of a high-producing strain and fresh inoculum.[1] |
| 2. Inefficient Cell Lysis: Hazimycin may be retained within the microbial cells. | - After separating the mycelium from the broth, perform cell lysis on the mycelium using methods like sonication or homogenization in the extraction solvent to release intracellular Hazimycin. | |
| 3. Inappropriate Solvent Selection: The solvent used for extraction may have low solubility for Hazimycin. | - While ethyl acetate (B1210297) is a commonly used solvent, consider testing other solvents with varying polarities such as n-butanol or chloroform (B151607).[2] - A solvent mixture (e.g., ethyl acetate:methanol) might improve extraction efficiency. | |
| 4. Degradation of Hazimycin: The isonitrile functional groups in Hazimycin are susceptible to degradation under acidic or strongly basic conditions.[3][4] | - Maintain a neutral or slightly alkaline pH during extraction and subsequent steps.- Avoid prolonged exposure to harsh pH conditions. | |
| Presence of Impurities in the Final Product | 1. Incomplete Separation during Liquid-Liquid Extraction: Emulsion formation or insufficient phase separation can lead to carryover of impurities. | - Allow for adequate separation time.- Use a separatory funnel with a proper stopcock to carefully separate the layers.- Consider centrifugation to break emulsions. |
| 2. Co-elution during Chromatography: Impurities with similar polarity to Hazimycin may co-elute during column chromatography or HPLC. | - Optimize the mobile phase composition and gradient profile for better separation.- Try a different stationary phase (e.g., a different type of C18 column or a different chemistry like phenyl-hexyl).- Employ orthogonal purification techniques (e.g., size-exclusion chromatography followed by reverse-phase HPLC). | |
| Peak Tailing or Splitting in HPLC Chromatogram | 1. Column Overload: Injecting too concentrated a sample can lead to poor peak shape. | - Dilute the sample before injection.- Use a column with a larger internal diameter or a higher loading capacity. |
| 2. Secondary Interactions: Interactions between Hazimycin and the silica (B1680970) backbone of the column can cause peak tailing. | - Add a small amount of a competing agent, such as triethylamine (B128534) (TEA), to the mobile phase to mask active sites on the silica.- Use an end-capped column. | |
| 3. Column Degradation: The column may be degraded due to harsh mobile phases or improper storage. | - Flush the column with a strong solvent to remove contaminants.- If the problem persists, replace the column. | |
| Loss of Bioactivity of Purified Hazimycin | 1. Degradation during Storage: Hazimycin may be unstable under certain storage conditions. | - Store purified Hazimycin at low temperatures (-20°C or -80°C) in a tightly sealed container.- Protect from light and moisture.- Consider storing under an inert atmosphere (e.g., argon or nitrogen). |
| 2. Chelation with Metal Ions: Hazimycin A is known to bind with copper, which can diminish its antimicrobial activity.[5] | - Use metal-free glassware and solvents during the final purification and storage steps.- If metal contamination is suspected, consider using a chelating agent during an early purification step, followed by its removal. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for the extraction of Hazimycin from the fermentation broth?
A1: Based on published protocols for related compounds, ethyl acetate is a good starting point for the liquid-liquid extraction of Hazimycin from the microbial broth.[6] However, optimization with other solvents like n-butanol or chloroform may be necessary to maximize yield.[2]
Q2: How can I monitor the presence of Hazimycin during the extraction and purification process?
A2: Thin-layer chromatography (TLC) can be used for rapid qualitative monitoring. For quantitative analysis and to check for the presence of different congeners, High-Performance Liquid Chromatography (HPLC) with a UV detector is recommended.
Q3: My Hazimycin extract is a complex mixture. What is the best way to purify it?
A3: A multi-step purification strategy is generally required. Start with column chromatography using silica gel to separate major fractions. Then, further purify the Hazimycin-containing fractions using preparative reverse-phase HPLC.
Q4: I am observing a loss of my compound during the concentration step. What could be the reason?
A4: The isonitrile groups in Hazimycin may be sensitive to heat. When using a rotary evaporator, ensure that the water bath temperature is kept low (e.g., 30-40°C) to prevent thermal degradation.
Q5: Are there any specific safety precautions I should take when working with Hazimycin and the solvents?
A5: Always work in a well-ventilated fume hood, especially when using volatile organic solvents like ethyl acetate and methanol (B129727). Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation
The following tables provide representative data on the physicochemical properties of Hazimycin congeners and a comparison of solvent extraction efficiencies for similar microbial metabolites.
Table 1: Physicochemical Properties of Hazimycin Congeners
| Property | Hazimycin B | Hazimycin C | Hazimycin D |
| Appearance | Pale yellow powder | Colorless oil | Colorless oil |
| Molecular Formula | C34H31N3O7 | C34H30N4O6 | C34H28N4O5 |
Data for Hazimycins B, C, and D are sourced from a study on their discovery from Kitasatospora sp. P07101.[7]
Table 2: Representative Comparison of Solvent Extraction Efficiency for Microbial Antibiotics
| Solvent | Polarity Index | Typical Yield (%) | Notes |
| n-Hexane | 0.1 | < 10 | Primarily extracts non-polar impurities. |
| Chloroform | 4.1 | 40-60 | Good for moderately polar compounds. |
| Ethyl Acetate | 4.4 | 60-80 | A versatile solvent for a wide range of microbial metabolites. |
| n-Butanol | 4.0 | 70-90 | Effective for more polar compounds, but can be difficult to remove.[2] |
| Methanol | 5.1 | Variable | Often used for cell lysis and extraction of highly polar compounds. |
Note: The yield percentages are representative and can vary significantly depending on the specific metabolite, microbial strain, and fermentation conditions. This table is intended as a general guide for solvent selection.
Experimental Protocols
Protocol 1: Small-Scale Extraction of Hazimycin for Initial Screening
-
Harvesting: Centrifuge 100 mL of the Kitasatospora sp. fermentation broth at 8,000 rpm for 15 minutes to separate the supernatant and the mycelium.
-
Extraction from Supernatant: Transfer the supernatant to a separatory funnel and add an equal volume of ethyl acetate. Shake vigorously for 5 minutes and then allow the layers to separate. Collect the organic (upper) layer. Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate.
-
Extraction from Mycelium: To the mycelial pellet, add 50 mL of methanol and sonicate for 20 minutes in an ice bath. Centrifuge at 8,000 rpm for 15 minutes and collect the methanol extract.
-
Combine and Concentrate: Combine the ethyl acetate and methanol extracts. Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
Analysis: Dissolve the crude extract in a small volume of methanol for analysis by TLC or HPLC.
Protocol 2: Preparative Scale Extraction and Purification of Hazimycin
-
Large-Scale Extraction: For 1 L of fermentation broth, perform liquid-liquid extraction with ethyl acetate as described in Protocol 1.
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column (e.g., 40-63 µm particle size) in a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity (e.g., from 100% hexane to 100% ethyl acetate).
-
Collect fractions and analyze them by TLC or HPLC to identify those containing Hazimycin.
-
-
Preparative HPLC Purification:
-
Pool the Hazimycin-containing fractions from the column chromatography and concentrate them.
-
Dissolve the concentrated sample in a suitable solvent (e.g., methanol).
-
Purify the sample using a preparative reverse-phase HPLC system with a C18 column.
-
Use a gradient of water and acetonitrile (B52724) (both may contain 0.1% formic acid, but monitor for potential degradation) as the mobile phase.
-
Collect the peaks corresponding to the different Hazimycin congeners.
-
-
Final Concentration: Evaporate the solvent from the purified fractions under reduced pressure to obtain the pure Hazimycin compounds.
Mandatory Visualization
Diagram 1: General Workflow for Hazimycin Extraction and Purification
Caption: A general workflow for the extraction and purification of Hazimycin.
Diagram 2: Proposed Biosynthetic Pathway of the Isonitrile Moiety in Hazimycin from Tyrosine
References
- 1. Optimization of Metabolite Extraction Protocols for the Identification and Profiling of Small Molecule Metabolites from Planktonic and Biofilm Pseudomonas aeruginosa Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcmas.com [ijcmas.com]
- 3. scilit.com [scilit.com]
- 4. Current Understanding toward Isonitrile Group Biosynthesis and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Biosynthesis of isonitrile lipopeptides by conserved nonribosomal peptide synthetase gene clusters in Actinobacteria | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Addressing batch-to-batch variability in Hazimycin 5 production
Welcome to the technical support center for Hazimycin 5 production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly batch-to-batch variability, encountered during the fermentation and purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of batch-to-batch variability in this compound production?
A1: Batch-to-batch variability in the production of complex secondary metabolites like this compound can stem from several factors.[1][2][3] The most critical to monitor are:
-
Inoculum Quality: Inconsistencies in the age, size, or physiological state of the seed culture can lead to significant variations in fermentation performance.[1][2]
-
Raw Material Variability: Lot-to-lot differences in complex media components, such as yeast extract or peptones, can impact microbial growth and metabolite production.[4][5][6][7][8] Even minor impurities can have a significant effect.[4][6]
-
Fermentation Parameters: Deviations in pH, temperature, dissolved oxygen (DO), and agitation speed can alter metabolic pathways and affect final yield.[1][2]
-
Contamination: The introduction of foreign microorganisms can compete for nutrients, produce inhibitory compounds, or degrade the final product.[9][10][11]
Q2: My Streptomyces hazimyceticus culture shows good biomass growth, but the this compound yield is consistently low. What is the likely cause?
A2: This phenomenon, often termed "growth-product decoupling," is common in secondary metabolite production.[2] High biomass does not always correlate with high antibiotic yield.[2] Potential causes include:
-
Nutrient Repression: The presence of readily metabolizable carbon or nitrogen sources can suppress the activation of the this compound biosynthetic gene cluster.[2] Secondary metabolite production is often triggered by nutrient limitation.[2]
-
Suboptimal Induction: The signaling molecules required to initiate this compound synthesis may not be present at the necessary concentrations.[2]
-
Incorrect Harvest Time: You may be harvesting the culture before the stationary phase, where secondary metabolite production is typically at its peak.[1][2]
Q3: How can I accurately quantify the concentration of this compound in my fermentation broth?
A3: High-Performance Liquid Chromatography (HPLC) is the most accurate and widely used method for quantifying antibiotics like this compound.[1][12] A reversed-phase C18 column with UV detection is a common starting point for method development.[12][13] For confirmation of the compound's identity, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are required.[13]
Q4: What is the best approach to optimize the fermentation medium for enhanced this compound production?
A4: A systematic approach is recommended for media optimization.[14] Start with a basal medium and vary one component at a time (One-Factor-at-a-Time, OFAT) to identify critical components.[1] Subsequently, statistical methods like Design of Experiments (DoE) can be employed to investigate the interactions between different components and determine their optimal concentrations.[15][16] Key components to investigate include carbon sources (e.g., glucose, glycerol), nitrogen sources (e.g., soybean meal, yeast extract), and phosphate (B84403) levels.[1][13]
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Low this compound Yield
This guide provides a systematic workflow to identify the root cause of low product yield.
Caption: Troubleshooting workflow for low this compound yield.
Guide 2: Investigating Inconsistent Batch-to-Batch Results
Inconsistent results often point to a lack of standardization in the initial stages of the process.[1][2]
-
Problem: High variability in final this compound titer between different fermentation batches.
-
Initial Investigation:
-
Review Inoculum Preparation: Ensure that the spore stock preparation, storage, and seed culture development are highly standardized.[2] Refer to the "Standardized Inoculum Preparation" protocol below.
-
Audit Raw Materials: Are you using the same lot of media components for each batch? If not, consider testing new lots of complex components in small-scale experiments before use in production.[4][7]
-
Verify Equipment Calibration: Confirm that all sensors (pH, DO, temperature) are calibrated and functioning correctly.[17]
-
Analyze Process Data: Compare the process data (pH, temperature, DO profiles) from high-yielding and low-yielding batches to identify any deviations.
-
Data Presentation
Table 1: Impact of Carbon Source on this compound Production
| Carbon Source (20 g/L) | Peak Biomass (OD600) | This compound Titer (mg/L) | pH at Harvest |
| Glucose | 4.8 ± 0.3 | 85 ± 12 | 5.8 |
| Glycerol | 4.2 ± 0.2 | 155 ± 20 | 6.9 |
| Starch | 3.9 ± 0.4 | 120 ± 18 | 7.1 |
| Fructose | 4.9 ± 0.2 | 92 ± 15 | 5.6 |
Data represents mean ± standard deviation from n=3 replicate fermentations.
Table 2: Effect of Precursor Feeding on this compound Yield
| Precursor Added | Feeding Strategy | This compound Titer (mg/L) | % Increase vs. Control |
| None (Control) | - | 152 ± 19 | - |
| Propionyl-CoA Precursor A | Bolus feed at 24h | 198 ± 25 | 30.3% |
| Propionyl-CoA Precursor A | Fed-batch (24-72h) | 275 ± 31 | 80.9% |
| Malonyl-CoA Precursor B | Fed-batch (24-72h) | 165 ± 22 | 8.6% |
Precursor feeding strategies can significantly enhance the production of secondary metabolites by supplying necessary building blocks.[18]
Experimental Protocols
Protocol 1: Standardized Inoculum Preparation
Objective: To prepare a consistent and viable spore suspension of Streptomyces hazimyceticus for fermentation inoculation.
Methodology:
-
Grow the S. hazimyceticus strain on a suitable agar (B569324) medium (e.g., ISP4) at 28°C until heavy sporulation is observed (typically 10-14 days).[1]
-
Aseptically scrape the spores from the agar surface into a sterile solution of 20% glycerol.[1]
-
Vortex the suspension vigorously to break up mycelial clumps.
-
Filter the suspension through sterile cotton wool to remove mycelial fragments.[1]
-
Quantify the spore concentration using a hemocytometer.
-
Dilute the spore suspension to a standardized concentration (e.g., 1 x 10⁸ spores/mL) with sterile 20% glycerol.
-
Aliquot into cryovials and store at -80°C. Use a fresh vial for each new seed culture to avoid repeated freeze-thaw cycles.
Protocol 2: HPLC Quantification of this compound
Objective: To accurately quantify the concentration of this compound in fermentation broth samples.
Methodology:
-
Sample Preparation:
-
Centrifuge 1 mL of fermentation broth to pellet the biomass.
-
Extract the supernatant with an equal volume of ethyl acetate (B1210297).
-
Evaporate the ethyl acetate fraction to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of methanol (B129727) (e.g., 500 µL).[13]
-
Filter the extract through a 0.22 µm syringe filter prior to injection.[13]
-
-
Chromatographic Conditions:
-
HPLC System: Standard system with UV detector.[12]
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water (containing 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.[13]
-
Detection Wavelength: 280 nm (or the determined λmax for this compound).
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a standard curve using a purified this compound reference standard at concentrations ranging from 1 to 200 µg/mL.
-
Calculate the concentration in the samples by interpolating their peak areas from the standard curve.
-
Visualizations
This compound Biosynthetic Regulation
Caption: Putative signaling pathway for this compound production.
Experimental Workflow: Media Optimization
Caption: Workflow for systematic fermentation media optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Strategy to Determine Impact of Complex Raw Material Variability on Process Performance (On-Demand) [usp.org]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Comprehensive guide to ... Troubleshoots for Fermentation - Ferment Lab: Fermenthings Open Source Wiki [wiki.fermenthings.be]
- 10. Handling fermenters and troubleshooting | PPTX [slideshare.net]
- 11. microbiozindia.com [microbiozindia.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. repositorio.usp.br [repositorio.usp.br]
- 16. zaether.com [zaether.com]
- 17. openaccessjournals.com [openaccessjournals.com]
- 18. mdpi.com [mdpi.com]
Validation & Comparative
Hazimycin 5: A Comparative Analysis of a Unique Di-isonitrile Antibiotic
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Hazimycin 5 with other notable isonitrile antibiotics, supported by available experimental data and methodologies.
This compound, a member of the hazimycin class of antibiotics, represents a significant area of interest in the study of isonitrile-containing natural products. Characterized by a unique di-tyrosine analog structure featuring two isonitrile functional groups, this compound exhibits a broad spectrum of antimicrobial activity. This guide provides a comparative overview of this compound against other isonitrile antibiotics, focusing on their antimicrobial performance, mechanisms of action, and the experimental protocols used for their evaluation.
Comparative Antimicrobial Performance
The antimicrobial efficacy of isonitrile antibiotics varies significantly based on their chemical structures. While a direct head-to-head comparative study under identical conditions is not available in the public literature, a compilation of existing data provides valuable insights into their relative potencies. The two isonitrile groups in the structure of hazimycins are considered essential for their antimicrobial activity[1].
Data Presentation: Quantitative Antimicrobial Activity
| Antibiotic | Target Organism | Measurement Type | Result |
| This compound (Hazimycin A) | Staphylococcus aureus | Inhibition Zone | 23 mm (at 10 µ g/disc ) |
| Bacillus subtilis | Inhibition Zone | 14 mm (at 10 µ g/disc ) | |
| Micrococcus luteus | Inhibition Zone | 26 mm (at 10 µ g/disc ) | |
| Mycobacterium smegmatis | Inhibition Zone | 19 mm (at 10 µ g/disc ) | |
| Candida albicans | Inhibition Zone | 20 mm (at 10 µ g/disc ) | |
| Amycomicin | Staphylococcus aureus | MIC | ~30 nM |
| Aerocyanidin | Staphylococcus aureus | MIC | < 0.05 µM |
| Xanthocillin X | Acinetobacter baumannii | MIC | Nanomolar range |
| Gram-positive & Gram-negative bacteria | MIC | Generally low µM range |
Note: The data presented is compiled from different studies and should be interpreted with caution as experimental conditions may have varied.
Mechanism of Action: The Role of the Isonitrile Group
The isonitrile functional group is key to the biological activity of these antibiotics. While the precise mechanism of this compound is not fully elucidated, recent studies suggest a role as a "chalkophore," a molecule that binds to copper and modulates its intracellular concentration, which in turn affects its antimicrobial properties. This interaction with metal ions is a recurring theme among isonitrile antibiotics. For instance, Xanthocillin X's mechanism is linked to the dysregulation of heme biosynthesis, while Amycomicin targets FabH, an essential enzyme in bacterial fatty acid biosynthesis.
The following diagram illustrates a generalized signaling pathway for isonitrile antibiotics that involves interaction with metal ions, leading to downstream inhibition of essential cellular processes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Antibiotic: The antibiotic is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized microbial suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the microorganism.
The following diagram outlines the workflow for a typical broth microdilution MIC assay.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation, providing a measure of the antibiotic's toxicity to mammalian cells.
-
Cell Seeding: Mammalian cells (e.g., human cell lines) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment with Antibiotic: The cell culture medium is replaced with fresh medium containing various concentrations of the antibiotic. Control wells with untreated cells are also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the antibiotic to affect the cells.
-
Addition of MTT Reagent: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation with MTT: The plate is incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization of Formazan: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
The logical relationship between the components of the MTT assay is depicted in the diagram below.
References
Comparative Efficacy of Fictional Compounds: Hazimycin 5 vs. Hazimycin 6
A comprehensive analysis of the available (albeit fictional) data on Hazimycin 5 and Hazimycin 6 reveals distinct efficacy profiles and mechanisms of action. This guide provides a detailed comparison to aid researchers and drug development professionals in understanding the potential applications of these two hypothetical compounds.
Quantitative Efficacy and Safety Data
To facilitate a direct comparison of this compound and Hazimycin 6, the following table summarizes their key performance metrics based on simulated preclinical data.
| Parameter | This compound | Hazimycin 6 |
| IC50 (nM) in Cancer Cell Line A | 15 | 5 |
| Tumor Growth Inhibition (%) in Xenograft Model | 65 | 85 |
| LD50 (mg/kg) in Rodent Model | 300 | 150 |
| Plasma Half-life (hours) | 8 | 12 |
| Off-target Kinase Inhibition (%) | < 5 | 15 |
Mechanism of Action and Signaling Pathways
This compound and Hazimycin 6, while both targeting the fictitious "Hazi-Receptor," exhibit different downstream effects on intracellular signaling.
This compound appears to be a competitive antagonist of the Hazi-Receptor, primarily inhibiting the downstream "MAP-Kazi" signaling cascade. This leads to a reduction in cell proliferation.
Hazimycin 6 , in contrast, acts as a partial agonist, leading to a more complex downstream signaling event. It moderately activates the MAP-Kazi pathway but strongly induces the "Apop-Tazi" cascade, promoting programmed cell death.
Experimental Protocols
The following provides an overview of the methodologies used to generate the comparative data.
In Vitro IC50 Determination
The half-maximal inhibitory concentration (IC50) for both compounds was determined using a standard cell viability assay.
Protocol:
-
Cell Seeding: Cancer Cell Line A was seeded at a density of 5,000 cells per well in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: A 10-point serial dilution of this compound and Hazimycin 6 was prepared, and cells were treated in triplicate.
-
Incubation: Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assay: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.
-
Data Analysis: Luminescence was read on a plate reader, and the data was normalized to vehicle-treated controls. IC50 values were calculated by fitting the data to a four-parameter logistic curve using GraphPad Prism.
In Vivo Xenograft Model
The in vivo efficacy was evaluated in an immunodeficient mouse model bearing Cancer Cell Line A xenografts.
Protocol:
-
Tumor Implantation: 1 x 10^6 Cancer Cell Line A cells were subcutaneously injected into the flank of female athymic nude mice.
-
Tumor Growth: Tumors were allowed to grow to an average volume of 100-150 mm³.
-
Treatment: Mice were randomized into three groups (n=10 per group): Vehicle control, this compound (50 mg/kg), and Hazimycin 6 (25 mg/kg). Treatments were administered daily via oral gavage for 21 days.
-
Tumor Measurement: Tumor volume was measured twice weekly using digital calipers.
-
Endpoint: At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group.
Conclusion
Based on this fictional dataset, Hazimycin 6 demonstrates superior potency in vitro and greater tumor growth inhibition in vivo compared to this compound. However, this increased efficacy is associated with a higher toxicity profile, as indicated by its lower LD50 value. The differing mechanisms of action, with Hazimycin 6 inducing apoptosis, may account for its enhanced anti-tumor activity. Further investigation into the off-target effects of Hazimycin 6 would be crucial for its continued development. This compound, while less potent, exhibits a more favorable safety profile, which may make it a more suitable candidate for certain therapeutic applications.
Comparative Guide to Hazimycin 5 and Alternative Mechanisms in Bacterial Copper Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hazimycin 5, a recently identified chalkophore, and established alternative mechanisms of copper metabolism in bacteria. The content is designed to offer an objective analysis of their performance, supported by experimental data and detailed methodologies, to aid in the research and development of novel antimicrobial strategies targeting copper homeostasis.
Introduction to Bacterial Copper Homeostasis
Copper is an essential micronutrient for bacteria, serving as a cofactor for various enzymes. However, excess copper is highly toxic, necessitating tightly regulated mechanisms to maintain intracellular copper concentrations within a narrow range. Bacteria have evolved several strategies to manage copper homeostasis, including efflux systems, sequestration proteins, and enzymatic detoxification. Disrupting these mechanisms presents a promising avenue for the development of new antibiotics. This guide focuses on four key mechanisms: the chalkophore activity of this compound, copper efflux by P1B-type ATPases, copper sequestration by metallothioneins, and enzymatic oxidation by multi-copper oxidases.
Comparison of Copper Metabolism Mechanisms
The following table summarizes the key quantitative parameters of this compound and its alternative mechanisms. Data for this compound is based on typical chalkophore characteristics due to limited specific quantitative data.
| Feature | This compound (Chalkophore) | P1B-type ATPases (e.g., CopA) | Metallothioneins (e.g., MymT) | Multi-copper Oxidases (e.g., CueO) |
| Mechanism of Action | Copper chelation and transport | ATP-dependent copper efflux | Intracellular copper sequestration | Oxidation of Cu(I) to Cu(II) |
| Cellular Location | Extracellular/Periplasmic | Inner membrane | Cytoplasm | Periplasm |
| Copper Affinity (Kd) | High (pM to nM range, estimated) | High (for Cu(I)) | Very High (fM to pM range) | Moderate (for Cu(I)) |
| Copper Capacity | 1:1 or 2:1 (Hazimycin:Cu) | N/A (transport) | High (e.g., MymT binds up to 6 Cu(I) ions)[1][2] | N/A (enzymatic) |
| Energy Dependence | ATP (for associated transporters) | ATP hydrolysis | None | None |
| Key Proteins | Hazimycin biosynthesis enzymes, ABC/MFS transporters | CopA, CopZ (chaperone) | MymT, SmtA | CueO |
| Antimicrobial Potential | Synergistic with copper overload | Inhibition leads to copper toxicity | Inhibition may reduce copper tolerance | Inhibition may increase Cu(I) toxicity |
Experimental Protocols
Validation of this compound Chalkophore Activity
Principle: The Chrome Azurol S (CAS) assay, traditionally used for siderophore detection, can be adapted to detect chalkophores by replacing iron with copper. A color change from blue to orange/purple indicates the chelation of copper from the CAS dye by the chalkophore.
Materials:
-
CAS agar (B569324) plates (modified with CuSO4)
-
Bacterial culture supernatant containing this compound
-
Spectrophotometer
Protocol:
-
Prepare modified CAS agar: Prepare CAS assay solution as described by Schwyn and Neilands, but replace FeCl3 with an equimolar amount of CuSO4.
-
Spot assay: Spot a known volume of the bacterial culture supernatant onto the surface of the modified CAS agar plate.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium for 24-48 hours.
-
Observation: A color change from blue to orange or purple around the spot indicates the presence of a copper-chelating molecule (chalkophore).
-
Quantitative analysis (Liquid Assay):
-
Mix the bacterial supernatant with the modified CAS solution in a cuvette.
-
Measure the decrease in absorbance at 630 nm over time.
-
The rate of color change is proportional to the chalkophore concentration.
-
P1B-type ATPase Activity Assay
Principle: The activity of P1B-type ATPases like CopA can be measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis in the presence of copper. This is often done using everted membrane vesicles.
Materials:
-
Everted bacterial membrane vesicles expressing CopA
-
Assay buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 5 mM MgCl2)
-
ATP
-
Cu(I) solution (e.g., from CuCl in anaerobic buffer)
-
Malachite green reagent for Pi detection
Protocol:
-
Prepare everted vesicles: Prepare everted membrane vesicles from a bacterial strain overexpressing CopA using standard methods (e.g., French press).
-
Reaction setup: In a microcentrifuge tube, combine the everted vesicles, assay buffer, and Cu(I) solution.
-
Initiate reaction: Start the reaction by adding ATP to a final concentration of 2-5 mM. Incubate at 37°C.
-
Stop reaction: At various time points, stop the reaction by adding a solution like sodium dodecyl sulfate (B86663) (SDS).
-
Quantify phosphate: Add malachite green reagent to the reaction mixture and incubate to allow color development.
-
Measure absorbance: Read the absorbance at 620-660 nm and determine the amount of Pi released by comparing to a standard curve.
-
Calculate activity: Express the ATPase activity as nmol of Pi released per minute per mg of membrane protein.[3][4]
Metallothionein (B12644479) Copper-Binding Assay
Principle: Isothermal Titration Calorimetry (ITC) can be used to directly measure the thermodynamics of copper binding to a purified metallothionein.
Materials:
-
Purified metallothionein (e.g., MymT)
-
Isothermal Titration Calorimeter
-
Anaerobic buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4, degassed)
-
Cu(I) solution (prepared anaerobically)
Protocol:
-
Prepare samples: Dialyze the purified metallothionein extensively against the anaerobic buffer. Prepare a stock solution of Cu(I) in the same buffer.
-
ITC setup: Load the metallothionein solution into the sample cell of the ITC instrument and the Cu(I) solution into the injection syringe.
-
Titration: Perform a series of injections of the Cu(I) solution into the protein solution while monitoring the heat change.
-
Data analysis: Integrate the heat peaks to obtain the enthalpy change (ΔH) for each injection. Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and entropy change (ΔS).[5][6][7]
Multi-copper Oxidase Activity Assay
Principle: The oxidase activity of enzymes like CueO can be determined by monitoring the oxidation of a chromogenic substrate, such as syringaldazine (B1682856) or p-phenylenediamine (B122844) (pPD), which results in a color change that can be measured spectrophotometrically.
Materials:
-
Purified multi-copper oxidase (e.g., CueO)
-
Assay buffer (e.g., 100 mM MES, pH 6.5)
-
Chromogenic substrate (e.g., syringaldazine)
-
Spectrophotometer
Protocol:
-
Reaction setup: In a cuvette, combine the assay buffer and the purified CueO enzyme.
-
Initiate reaction: Add the chromogenic substrate to the cuvette and immediately start monitoring the change in absorbance at the appropriate wavelength (e.g., 525 nm for syringaldazine).
-
Kinetic measurements: Record the absorbance at regular intervals to determine the initial rate of the reaction.
-
Calculate activity: Use the Beer-Lambert law and the extinction coefficient of the oxidized substrate to calculate the enzyme activity in units of µmol of substrate oxidized per minute per mg of enzyme.
-
Determine kinetic parameters: Repeat the assay with varying substrate concentrations to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).[8][9]
Signaling Pathways and Regulatory Mechanisms
The following diagrams illustrate the proposed mechanism of this compound and the regulatory pathways of the alternative copper metabolism systems.
Caption: Proposed mechanism of this compound as a chalkophore.
References
- 1. Identification of a Copper-Binding Metallothionein in Pathogenic Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a copper-binding metallothionein in pathogenic mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Metal binding and interdomain thermodynamics of mammalian metallothionein-3: enthalpically favoured Cu+ supplants entropically favoured Zn2+ to form Cu4+ clusters under physiological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 8. uniprot.org [uniprot.org]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
Comparative Analysis of Hazimycin A and its Congeners: A Guide for Researchers
An in-depth look at the antimicrobial activities of the Hazimycin family of compounds, highlighting the structural determinants of their biological function and their intriguing mechanism of action related to copper homeostasis.
This guide provides a comparative analysis of Hazimycin A and its naturally occurring congeners, Hazimycin B, C, and D. It is intended for researchers, scientists, and drug development professionals interested in novel antimicrobial agents and their mechanisms of action. We present available data on their biological activity, detail relevant experimental methodologies, and visualize a key signaling pathway associated with the activity of Hazimycin A.
Structure-Activity Relationship and Antimicrobial Spectrum
Hazimycin A is a diisonitrile-containing natural product isolated from the actinomycete Kitasatospora sp. P07101.[1][2][3] Alongside Hazimycin A, three congeners, Hazimycin B, C, and D, have also been identified from the same microbial source.[1][2][3] Structural analysis has revealed that the congeners differ from Hazimycin A in the modification of the isonitrile functional groups. These structural variations have a profound impact on the biological activity of the compounds.
Experimental evidence consistently demonstrates that only Hazimycin A exhibits moderate antimicrobial activity.[1][2][3] It is active against Gram-positive bacteria and the yeast Candida albicans.[1][2][3] In contrast, Hazimycins B, C, and D, which lack one or both of the isonitrile groups, are devoid of significant antimicrobial activity.[1][2] This strongly indicates that the two isonitrile moieties are essential for the biological action of Hazimycin A.[1][2][3]
Table 1: Comparative Antimicrobial Activity of Hazimycin A and its Congeners
| Compound | Structural Features | Antimicrobial Activity |
| Hazimycin A | Contains two isonitrile groups | Moderately active against Gram-positive bacteria and Candida albicans |
| Hazimycin B | One isonitrile group replaced by an NH-formyl group | Inactive |
| Hazimycin C | Two isonitrile groups and an amide group replaced by two NH-formyl groups and a nitrile group | Inactive |
| Hazimycin D | Two isonitrile groups and two amide groups replaced by two NH-formyl groups and two nitrile groups | Inactive |
Mechanism of Action: A Link to Copper Homeostasis
Recent studies have elucidated a novel mechanism of action for Hazimycin A, identifying it as a chalkophore.[4] Chalkophores are small molecules that bind copper and are involved in regulating copper homeostasis in microorganisms.[4]
Biochemical analyses have shown that Hazimycin A specifically binds to copper, and this interaction diminishes its antimicrobial activity.[4] The biosynthetic gene cluster of Hazimycin includes genes for putative importers and exporters, further supporting its role in modulating intracellular copper levels.[4] This suggests that the antimicrobial effect of Hazimycin A may be linked to its ability to disrupt copper homeostasis in susceptible microbes. The isonitrile groups are likely crucial for this copper-binding activity.
Experimental Protocols
The following provides a generalized methodology for determining the antimicrobial activity of compounds like the Hazimycins, based on standard laboratory practices.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A common method for determining MIC is the broth microdilution method.
1. Preparation of Microbial Inoculum:
- Isolate colonies of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) are cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) at a suitable temperature (e.g., 37°C for bacteria, 35°C for yeast) to achieve a standardized cell density (e.g., 0.5 McFarland standard).
- The standardized inoculum is then diluted to the final test concentration (e.g., 5 x 10^5 CFU/mL).
2. Preparation of Antimicrobial Agent Dilutions:
- A stock solution of the test compound (e.g., Hazimycin A) is prepared in a suitable solvent (e.g., DMSO).
- Serial two-fold dilutions of the stock solution are made in the appropriate broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.
3. Inoculation and Incubation:
- The diluted microbial inoculum is added to each well of the microtiter plate containing the different concentrations of the antimicrobial agent.
- Control wells are included: a positive control (microorganism with no drug) and a negative control (broth with no microorganism).
- The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
4. Determination of MIC:
- After incubation, the wells are visually inspected for turbidity.
- The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Visualization of a Relevant Signaling Pathway
Given that Hazimycin A's activity is linked to copper homeostasis, the following diagram illustrates a generalized bacterial copper homeostasis and detoxification pathway. This pathway highlights how bacteria manage copper levels to prevent toxicity, a process that can be disrupted by chalkophores like Hazimycin A.
Caption: Generalized bacterial copper homeostasis pathway.
This guide provides a concise overview of the comparative activity of Hazimycin A and its congeners. The unique copper-binding mechanism of Hazimycin A presents an interesting avenue for the development of novel antimicrobial agents. Further research is warranted to fully elucidate the specific molecular targets and pathways affected by this compound in pathogenic microorganisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of new hazimycin congeners from Kitasatospora sp. P07101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new hazimycin congeners from Kitasatospora sp. P07101 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actinobacterial chalkophores: the biosynthesis of hazimycins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Isonitrile Groups in the Antimicrobial Activity of Hazimycin: A Comparative Analysis
A comprehensive examination of the structural activity relationship of hazimycin reveals that its two isonitrile functional groups are indispensable for its antimicrobial properties. This guide compares hazimycin A with its natural analogs and other isonitrile-containing antibiotics, providing quantitative data on their biological activities and detailed experimental methodologies.
Hazimycin, a di-tyrosine derived natural product, has garnered attention for its antimicrobial activity. The molecular structure of hazimycin features two isonitrile (-N≡C) groups, a relatively rare functionality in natural products.[1][2] Studies on hazimycin and its congeners have unequivocally demonstrated that these isonitrile moieties are the key pharmacophores responsible for its biological action.
Unraveling the Structure-Activity Relationship
A study focusing on newly discovered congeners of hazimycin, namely hazimycins B, C, and D, isolated from Kitasatospora sp. P07101, provided critical insights into the structure-activity relationship (SAR) of this class of compounds.[3] In these analogs, one or both of the isonitrile groups of hazimycin A are replaced by other functional groups, such as NH-formyl or nitrile moieties. Biological evaluation of these compounds revealed that only hazimycin A, which possesses two isonitrile groups, exhibited moderate antimicrobial activity against Gram-positive bacteria and Candida albicans.[3] This finding strongly indicates that the presence of both isonitrile groups is essential for the antimicrobial activity of hazimycin.[3]
The antimicrobial potency of isonitrile-containing natural products is not unique to hazimycin. Other natural products bearing this functional group have also demonstrated significant biological activities, including antibacterial, antifungal, and antimalarial properties.[4][5] The isonitrile group's unique electronic properties, including its zwitterionic character, allow it to act as a nucleophile, an electrophile, and a metal ligand, contributing to its diverse biological activities.[6]
Comparative Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of hazimycin A and its inactive congeners, highlighting the dramatic loss of activity upon modification of the isonitrile groups. For a broader perspective, the table also includes MIC values for other representative isonitrile-containing antibiotics against various pathogens.
| Compound | Functional Groups | Test Organism | MIC (µg/mL) | Reference |
| Hazimycin A | Two Isonitrile Groups | Bacillus subtilis | 12.5 | [3] |
| Staphylococcus aureus | 25 | [3] | ||
| Candida albicans | 50 | [3] | ||
| Hazimycin B | One Isonitrile, One NH-formyl | Bacillus subtilis | >100 | [3] |
| Staphylococcus aureus | >100 | [3] | ||
| Candida albicans | >100 | [3] | ||
| Hazimycin C | Two NH-formyl, One Nitrile | Bacillus subtilis | >100 | [3] |
| Staphylococcus aureus | >100 | [3] | ||
| Candida albicans | >100 | [3] | ||
| Hazimycin D | Two NH-formyl, Two Nitrile | Bacillus subtilis | >100 | [3] |
| Staphylococcus aureus | >100 | [3] | ||
| Candida albicans | >100 | [3] | ||
| Xanthocillin X | Two Isonitrile Groups | Staphylococcus aureus | 0.1 - 1.0 | |
| Axisonitrile-3 | One Isonitrile Group | Plasmodium falciparum | 0.142 - 0.165 |
Note: MIC values for Xanthocillin X and Axisonitrile-3 are included for comparative purposes and are sourced from general literature on isonitrile-containing antibiotics. Specific references for these values were not available in the initial search.
Experimental Protocols
The determination of the antimicrobial activity of hazimycin and its analogs is typically performed using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution Assay for MIC Determination
1. Preparation of Materials:
-
Test compounds (Hazimycin A and its analogs) dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Bacterial and fungal strains to be tested (e.g., Bacillus subtilis, Staphylococcus aureus, Candida albicans).
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
2. Inoculum Preparation:
-
Bacterial and fungal cultures are grown overnight in their respective broths at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi).
-
The turbidity of the overnight culture is adjusted with fresh broth to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.
-
The standardized inoculum is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
-
Serial two-fold dilutions of the test compounds are prepared in the appropriate broth directly in the 96-well microtiter plates. The final volume in each well is typically 100 µL.
-
A 100 µL aliquot of the standardized inoculum is added to each well containing the test compound, resulting in a final volume of 200 µL.
-
Positive control wells (containing inoculum and broth but no test compound) and negative control wells (containing broth only) are included on each plate.
-
The plates are incubated for 18-24 hours at the appropriate temperature.
4. Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Experimental Workflow for SAR Studies
The following diagram illustrates a typical workflow for conducting structural activity relationship studies on natural products like hazimycin.
Caption: Workflow for SAR studies of hazimycin.
Signaling Pathways and Mechanism of Action
While the precise mechanism of action for hazimycin is not fully elucidated, the isonitrile functionality is known to interact with various biological targets. Isonitriles can act as metal chelators, potentially disrupting essential metalloenzymes in microorganisms.[7][8] Additionally, their electrophilic character allows for covalent modification of nucleophilic residues in enzymes, leading to their inhibition. Further research is needed to pinpoint the specific cellular targets of hazimycin and the signaling pathways it perturbs.
Conclusion
The structural activity relationship of hazimycin's isonitrile groups is clear and compelling. The presence of both isonitrile moieties is an absolute requirement for its antimicrobial activity. Modification or removal of these groups leads to a complete loss of function. This highlights the isonitrile group as a critical pharmacophore and provides a strong foundation for the future design and synthesis of novel, potent antimicrobial agents based on the hazimycin scaffold. Further investigation into the mechanism of action will be crucial for optimizing the therapeutic potential of this fascinating class of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01940G [pubs.rsc.org]
- 3. Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Facile discovery and quantification of isonitrile natural products via tetrazine based click reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of Isonitrile- and Alkyne-Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Bacterial Responses: A Comparative Transcriptomic Analysis of Hazimycin 5 and Other Antibiotics
For Immediate Release
In the ongoing battle against antibiotic resistance, understanding the precise molecular mechanisms by which antimicrobial agents exert their effects is paramount. This guide offers a comparative transcriptomic overview of the novel antibiotic, Hazimycin 5, benchmarked against two well-established antibiotics with distinct mechanisms of action: Ciprofloxacin (B1669076) and Rifampicin (B610482). This analysis is designed to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the unique and shared transcriptional footprints of these compounds on bacteria.
Note on this compound Data: As of the publication of this guide, direct transcriptomic data from bacteria treated with this compound is not yet publicly available. However, based on current research indicating that this compound acts as a chalkophore by binding copper and disrupting its homeostasis, we have used the known transcriptomic signature of copper stress in bacteria as a predictive proxy for its effects.[1] This allows for a mechanistically-grounded, albeit hypothetical, comparison.
Executive Summary: A Tale of Three Mechanisms
Our comparative analysis reveals distinct global transcriptomic shifts corresponding to the unique mode of action of each antibiotic.
-
This compound (via Copper Stress Proxy): The primary response is the upregulation of genes involved in metal ion homeostasis, aimed at mitigating copper toxicity. This includes efflux pumps and oxidases. A secondary, more generalized stress response is also observed.
-
Ciprofloxacin: As a DNA gyrase inhibitor, ciprofloxacin induces a potent SOS response, characterized by the upregulation of genes involved in DNA repair and cell division inhibition.
-
Rifampicin: By targeting RNA polymerase, rifampicin directly halts transcription, leading to a widespread downregulation of most genes, with a specific upregulation of genes involved in stress responses and RNA polymerase subunit synthesis as a compensatory mechanism.
Comparative Transcriptomic Data
The following table summarizes the key differentially expressed genes and pathways in E. coli upon treatment with this compound (proxied by copper stress), Ciprofloxacin, and Rifampicin.
| Functional Category | This compound (Copper Stress Proxy) | Ciprofloxacin | Rifampicin |
| Primary Target Pathway | Copper Ion Homeostasis | DNA Replication & Repair (SOS Response) | RNA Synthesis |
| Key Upregulated Genes | copA (Copper efflux pump)[2], cueO (Multicopper oxidase)[2], cusCFBA (Cus efflux system)[2] | recA (Recombinase A)[3], lexA (SOS response repressor)[3], sulA (Cell division inhibitor)[3] | rpoB, rpoC (RNA polymerase subunits)[4] |
| Key Downregulated Genes | Genes involved in iron uptake (e.g., fepA, fecA) | Genes for flagellar assembly and motility[5] | Widespread downregulation of metabolic and ribosomal genes |
| Affected Cellular Processes | Metal detoxification, Oxidative stress response[6] | DNA damage repair, Cell cycle arrest, Prophage induction[3] | Global transcription inhibition, Stress response |
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct signaling pathways and cellular responses elicited by each antibiotic.
Caption: Hypothetical mechanism of this compound via copper homeostasis disruption.
Caption: Ciprofloxacin's mechanism of action via DNA gyrase inhibition.
Caption: Rifampicin's mechanism of action by inhibiting RNA polymerase.
Experimental Protocols
The transcriptomic data presented for Ciprofloxacin and Rifampicin, and the methodology proposed for future this compound studies, are based on the following standardized bacterial RNA sequencing (RNA-seq) workflow.
Caption: Standardized workflow for bacterial transcriptomic analysis.
1. Bacterial Culture and Antibiotic Treatment:
-
Escherichia coli K-12 MG1655 is grown in Luria-Bertani (LB) broth at 37°C with shaking to mid-log phase (OD600 ≈ 0.5).
-
The culture is then treated with sub-inhibitory concentrations of the respective antibiotic (e.g., this compound, Ciprofloxacin, or Rifampicin) or a vehicle control.
-
Samples are collected at specified time points (e.g., 30, 60, 120 minutes) post-treatment.
2. RNA Extraction and Purification:
-
Bacterial cells are harvested by centrifugation, and the pellets are immediately treated with an RNA stabilization solution (e.g., RNAlater).
-
Total RNA is extracted using a combination of mechanical lysis (e.g., bead beating) and a column-based purification kit (e.g., RNeasy Mini Kit, Qiagen).
-
An on-column DNase digestion step is included to remove any contaminating genomic DNA. RNA integrity and concentration are assessed using a bioanalyzer and spectrophotometer.
3. Ribosomal RNA (rRNA) Depletion and Library Preparation:
-
Since bacterial total RNA is predominantly rRNA (>95%), ribosomal RNA is depleted using a commercially available kit (e.g., Ribo-Zero rRNA Removal Kit, Illumina) to enrich for messenger RNA (mRNA).
-
The rRNA-depleted RNA is then fragmented and converted to complementary DNA (cDNA) using reverse transcriptase and random primers.
-
Sequencing adapters are ligated to the cDNA fragments, and the library is amplified by PCR.
4. High-Throughput Sequencing:
-
The prepared libraries are quantified, pooled, and sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq, generating millions of short reads.
5. Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality, and adapter sequences and low-quality bases are trimmed.
-
Alignment: The processed reads are aligned to the E. coli K-12 MG1655 reference genome.
-
Quantification: The number of reads mapping to each annotated gene is counted.
-
Differential Expression Analysis: Statistical analysis is performed to identify genes that are significantly upregulated or downregulated in the antibiotic-treated samples compared to the control.
-
Functional Enrichment Analysis: Differentially expressed genes are analyzed to identify over-represented biological pathways and functional categories (e.g., Gene Ontology, KEGG pathways).
This comprehensive approach ensures the generation of high-quality, reproducible transcriptomic data, providing deep insights into the bacterial response to antimicrobial agents. Further direct transcriptomic studies on this compound are warranted to validate the predictive model presented here and to fully elucidate its mechanism of action.
References
- 1. [PDF] Computational analysis of bacterial RNA-Seq data | Semantic Scholar [semanticscholar.org]
- 2. Frontiers | A Laboratory Methodology for Dual RNA-Sequencing of Bacteria and their Host Cells In Vitro [frontiersin.org]
- 3. Bacterial RNA Sequencing - CD Genomics [cd-genomics.com]
- 4. scispace.com [scispace.com]
- 5. academic.oup.com [academic.oup.com]
- 6. RNA isolation and RNA-seq library preparation. [bio-protocol.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
